| Plant Source (Latin Name) | This compound Content (%) | Primary Plant Part Used for Extraction | Extraction Method (as reported) |
|---|---|---|---|
| Erigeron breviscapus (Vant.) Hand.-Mazz. | 0.72 – 2.4 | Dried whole herb | 80% Ethanol [1] |
| Scutellaria baicalensis Georgi | 1.690 | Dry root | 70% Ethanol [1] |
| Erigeron acer Linn. | 1.52 | Dried whole herb | 80% Ethanol [1] |
| Erigeron canadensis L. | 3.2 – 3.4 | Dried whole herb | 95% Ethanol [1] |
| Erigeron multiradiatus | 1.1 | Dried whole herb | 80% Ethanol [1] |
| Scutellaria barbata D. Don. | 0.21 – 0.33 | Dried whole herb | 80% Ethanol [1] |
| Scutellaria lateriflora L. | + | Information not specified | Information not specified [2] [3] |
| Oroxylum indicum (L.) Kurz. | + | Information not specified | Information not specified [4] |
| Patrinia villosa | + | Dried whole herb | 60% Ethanol [1] |
Note: A "+" symbol indicates the confirmed presence of this compound, though the specific quantitative content was not provided in the source literature [1].
Scutellaria baicalensis possesses two distinct flavone biosynthetic pathways in its aerial parts and roots, with this compound being a primary product of the aerial parts pathway [5].
Simplified biosynthetic pathway of this compound in the aerial parts of Scutellaria baicalensis.
This is a standard and widely used method for preparing this compound extracts [1] [4].
Modern methods can improve extraction efficiency and yield [4].
This compound exerts therapeutic effects through multiple signaling pathways. Research in cerebral ischemia/reperfusion injury models highlights its key mechanisms [1] [6].
Key signaling pathways modulated by this compound in neuroprotection, based on cerebral ischemia models [1] [6].
For researchers aiming to replicate content analysis, the following detailed methodology from a study using Liquid Chromatography-Mass Spectrometry (LC-MS) can serve as a guide [1]:
Sample Preparation:
LC-MS Conditions:
Quantification & Calibration:
This compound is a flavonoid glycoside with significant therapeutic potential, though it faces challenges related to bioavailability [2] [3].
The following diagram illustrates this compound's core anti-inflammatory and antioxidant mechanisms of action.
Diagram of this compound's Core Pharmacological Mechanisms: This figure summarizes the key anti-inflammatory (via NF-κB and MAPK inhibition) and antioxidant (via Nrf2/ARE activation) pathways mediated by this compound.
Modern extraction methods have been developed to improve the efficiency and purity of this compound isolation while preserving its biological activity [3]:
| Extraction Method | Basic Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solvent Extraction | Uses solvents (e.g., ethanol, methanol) to dissolve this compound. | Simple operation, low equipment requirement. | Low efficiency, time-consuming. |
| Ultrasound-Assisted (UAE) | Uses ultrasonic cavitation to accelerate solvent contact. | Short time, high extraction efficiency (50-60%). | Requires specialized ultrasonic equipment. |
| Microwave-Assisted (MAE) | Uses microwave energy to rapidly heat and rupture plant cells. | High extraction speed, low energy consumption (70-80% yield). | Requires specialized microwave equipment. |
| Supercritical Fluid (SFE) | Uses supercritical CO₂ as a solvent under high pressure. | Highly efficient, eco-friendly, preserves bioactivity (60-70% yield). | Expensive equipment, complicated operation. |
The quality of the raw plant material is paramount for efficient scutellarin extraction. Recent agronomic research identifies several critical factors that influence the yield of this compound and total flavonoids in cultivated Erigeron breviscapus [1].
| Factor | Optimal Condition for this compound | Effect on Total Flavonoids | Key Findings |
|---|---|---|---|
| Geographic Origin | Yongning Town (Core area) | Not Specified | Spatial variation significantly affects this compound concentration; Yongning Town identified as a high-quality production area [1]. |
| Harvest Timing | August; Growth duration of 30-50 days | Remains stable at ~6.17%; prolonged growth increases it | This compound accumulation is time-sensitive; prolonged growth duration (>70 days) reduces this compound content [1]. |
| Altitude | 1,400 - 1,600 m | Not Specified | Altitude influences secondary metabolism; concentrations are highest within this range [1]. |
| Temperature | Higher average temperatures; Day-night difference <10°C | Stable across temperatures | This compound synthesis is promoted by warmer temperatures but inhibited by large temperature fluctuations [1]. |
| UV Radiation | <100 J/cm² | Not Specified | Moderate UV exposure is beneficial, but excessive radiation inhibits this compound accumulation [1]. |
Here are the detailed methodologies from recent preclinical studies investigating the therapeutic effects of this compound.
This 2025 study investigated this compound's effect on alleviating ferroptosis in a cigarette smoke (CS)-induced COPD model [2].
In Vivo Model:
In Vitro Model:
This 2025 study explored the protective effect of this compound on cardiomyocytes under high glucose conditions, modeling diabetic cardiomyopathy [3].
This compound exerts its therapeutic effects through multiple signaling pathways. The following diagrams, generated from the research data, illustrate two key mechanisms.
This diagram illustrates the mechanism by which this compound alleviates cigarette smoke-induced COPD, as revealed through integrated network pharmacology and experimental validation [2].
This compound inhibits ferroptosis in COPD by activating the PI3K/AKT pathway, which promotes Nrf2-driven transcription of antioxidant genes [2].
This diagram shows the mechanism by which this compound protects myocardial cells from high glucose-induced apoptosis, involving the suppression of oxidative stress and mitochondrial pathways [3].
This compound counters high glucose-induced apoptosis in cardiomyocytes by reducing oxidative stress and modulating mitochondrial apoptotic proteins [3].
This technical summary synthesizes current, high-quality research on Erigeron breviscapus and this compound.
| Aspect | Details |
|---|---|
| Acute Toxicity (LD₅₀) | 10 g/kg in animal models [1] [2] |
| General Classification | Slightly toxic or non-toxic natural flavonoid [1] [2] |
| Key Safety Challenge | Low oral bioavailability [3] [4] [5] |
The high LD₅₀ value indicates a substantial margin of safety for experimental doses. Research suggests scutellarin's safety is linked to its multi-targeted, moderate action within natural regulatory networks, unlike the strong, single-target effects of many synthetic drugs [1] [6].
This compound's therapeutic effects are mediated through modulation of key cellular signaling pathways. The following diagram illustrates the primary mechanisms involved in its neuroprotective, cardioprotective, and anti-inflammatory activities, which contribute to its favorable safety profile.
The major challenge for this compound's clinical application is its low oral bioavailability, reported as low as 0.40% in Beagle dogs [3] and 10.67% in rats [5]. This is due to low water solubility, chemical instability in acidic conditions, and significant first-pass metabolism in the gut and liver [3] [5].
Advanced formulation strategies are being developed to overcome this limitation [3] [4]:
For your research and development work, the key takeaways are:
The following tables compile evidence of scutellarin's effects from animal, cell culture, and mechanistic studies.
Table 1: In Vivo Animal Models in this compound Research
| Disease Model | Animal Species | This compound Dose | Key Findings | Mechanisms Involved | Citation |
|---|---|---|---|---|---|
| Middle Cerebral Artery Occlusion (MCAO) | Male SD rats (250-280 g) | 100 mg/kg | Reduced infarct volume, improved neurological scores [1] [2]. | Activation of JAK2/STAT3 signaling; Inhibition of JNK/p38 MAPK and promotion of ERK1/2 pathways [1] [3]. | |
| Cerebral Ischemia/Reperfusion Injury (CIRI) | Rats | 20 mg/kg | Attenuated oxidative stress and neuroinflammation [1] [4]. | Activation of PI3K/Akt-mediated Nrf2 signaling [4]. | |
| Myocardial Infarction | Rats | Not specified in results | Reduced cardiac fibroblast proliferation and collagen production [5]. | Inhibition of TGF-β1 expression and TGF-β1/MAPK signaling pathway [5]. | |
| Myocardial Fibrosis (Ang II-induced) | Rats | Not specified in results | Inhibited growth of cardiac fibroblasts and collagen production [5]. | Downregulation of FN1 and TGF-β1; Inhibition of ERK1/2 and p38-MAPK phosphorylation [5]. | |
| Doxorubicin-induced Cardiotoxicity | Not specified | Not specified in results | Reduced collagen accumulation and heart fibrosis area [5]. | Inhibition of TGF-β1 protein expression; Increased pSmad2 levels [5]. |
Table 2: In Vitro Cell Models in this compound Research
| Cell Type | Inducing Agent/Model | This compound Concentration | Key Findings | Mechanisms Involved | Citation |
|---|---|---|---|---|---|
| BV-2 Microglia & PC12 Neuronal Cells | Oxygen-Glucose Deprivation (OGD) | 25, 50, 100 μM (PC12) | Reduced PC12 cell apoptosis mediated by activated microglia [6]. | Activation of JAK2/STAT3 signaling pathway [6]. | |
| TNC-1 Astrocytes | LPS-activated BV-2 Microglia Conditioned Medium | Not specified in results | Promoted anti-inflammatory effects [2]. | Upregulation of p-JAK2 and p-STAT3 [2]. | |
| HT22 Cell Line (Hippocampal Neurons) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 25, 50, 100 μM | Inhibited neuronal death; improved mitochondrial dysfunction and inhibited apoptosis [1] [7]. | Stimulation of mitophagy; Upregulation of GAP43-dependent pathway [1] [7]. | |
| Primary Rat Cerebral Cortical Neurons | Hypoxia and Glucose Deficiency | Not specified in results | Inhibited neuronal death, promoted axonal elongation [1]. | Regulation of GAP43-dependent pathway [1]. | |
| SW1353 Chondrocytes | IL-1β stimulation | 80 μmol/L | Increased Collagen II, SOX9; Decreased MMP13; Regulated cholesterol-related proteins [8]. | Inhibition of PI3K/AKT/mTOR signaling pathway [8]. | |
| BV-2 Microglial Cells | LPS stimulation | Not specified in results | Promoted polarization of microglia from M1 to M2 phenotype [3]. | Inhibition of JNK/p38; Augmentation of ERK1/2 signaling [3]. |
Table 3: Key Signaling Pathways and Experimental Readouts
| Signaling Pathway | Experimental Readouts / Assays | Overall Effect of this compound | Citation |
|---|---|---|---|
| JAK2/STAT3 | Western Blot (p-JAK2, JAK2, p-STAT3, STAT3), Immunofluorescence, AG490 (pathway inhibitor) | Activation → Anti-apoptosis, Neuroprotection [6] [2] | |
| MAPKs (p38, JNK, ERK1/2) | Western Blot (p-p38, p-JNK, p-ERK1/2) | Inhibition of p38 & JNK; Activation of ERK1/2 → Anti-inflammatory, M2 Microglia Polarization [1] [3] | |
| PI3K/AKT/mTOR | Western Blot (PI3K, p-AKT, AKT, p-mTOR, mTOR), LY294002 (PI3K inhibitor) | Inhibition → Anti-inflammatory, Chondroprotection, Metabolic Regulation [4] [8] | |
| PI3K/Akt/Nrf2 | Western Blot (Nrf2) | Activation → Antioxidant, Neuroprotection [4] | |
| TGF-β1/Smad | Western Blot (TGF-β1, pSmad2, FN1) | Inhibition → Anti-fibrotic, Cardioprotection [5] |
Here are the methodologies for key experiments cited in the tables.
1. MCAO Model and SCU Treatment [1] [2]
2. Microglia-Mediated Neuronal Apoptosis (OGD Model) [6]
3. IL-1β-induced Chondrocyte Injury Model [8]
The diagrams below illustrate the key molecular mechanisms of this compound action identified in recent studies.
This compound in Cerebral Ischemia/Reperfusion Injury
This compound's multi-target mechanisms in CIRI models.
This compound in Non-Neurological Disease Models
Mechanisms of this compound in cardiovascular and osteoarthritis models.
When designing experiments with this compound, please consider the following:
Scutellarin (4′,5,6-trihydroxyflavone-7-O-glucuronide) is a flavonoid glucuronide predominantly found in various plants of the Scutellaria and Erigeron genera, particularly Scutellaria baicalensis Georgi and Erigeron breviscapus (Vaniot) Hand.-Mazz [1] [2]. With a molecular formula of C₂₁H₁₈O₁₂ and a molecular weight of 462.4 g/mol, this natural flavonoid has gained significant attention in pharmacological research due to its diverse therapeutic activities and favorable safety profile [3]. In traditional Chinese medicine, especially within the Yi minority of Southwestern China, extracts rich in this compound have been used for centuries to treat conditions such as stroke-induced paralysis and rheumatic joint pain [3] [4]. Modern scientific investigation has not only validated these traditional uses but also significantly expanded our understanding of its broad pharmacological potential.
The extraction of this compound from plant materials has evolved from traditional methods to advanced techniques that better preserve its biological activity. Traditional extraction techniques, including solvent extraction and hot reflux extraction, typically employ ethanol, methanol, or water as solvents. While these methods are simple and require low equipment costs, they suffer from limitations such as low efficiency and lengthy processing times [1] [2]. Modern approaches have substantially improved extraction outcomes: Ultrasound-assisted extraction (UAE) utilizes ultrasonic cavitation to enhance solvent contact with plant materials, achieving extraction rates of 50-60%; Microwave-assisted extraction (MAE) employs microwave energy to rapidly disrupt cell walls, yielding extraction rates of 70-80%; and Supercritical fluid extraction (SFE) uses supercritical carbon dioxide under high pressure to preserve this compound's biological activity with extraction rates of 60-70% [1] [2]. These advanced methods have made large-scale industrial production of high-purity this compound feasible, supporting further research and clinical applications.
This compound exhibits a remarkably diverse range of pharmacological activities, contributing to its therapeutic potential across multiple disease domains. The table below summarizes its major pharmacological effects, molecular targets, and resulting therapeutic benefits:
Table 1: Comprehensive Pharmacological Profile of this compound
| Pharmacological Activity | Molecular Targets/Pathways | Observed Effects | Therapeutic Potential |
|---|---|---|---|
| Neuroprotection | PI3K/AKT, JAK2/STAT3, PARP-1/AIF, GAP43, Bcl-2/Bax, caspase-3 [3] [4] [5] | Reduces cerebral infarct volume, improves neurological function, inhibits neuronal apoptosis, promotes axon regeneration [4] [5] | Ischemic stroke, cerebral ischemia/reperfusion injury, neonatal hypoxic-ischemic encephalopathy [6] [3] [4] |
| Cardiovascular Protection | Not fully elucidated; likely involves anti-inflammatory and antioxidant pathways [6] [3] | Anti-thrombotic, vasodilatory, improves microcirculation, protects against myocardial injury [6] [3] | Myocardial infarction, various cardiovascular diseases [6] [7] |
| Anti-inflammatory Effects | NF-κB, MAPK, PI3K/Akt, IL-1, IL-6, TNF-α [1] [2] | Inhibits pro-inflammatory cytokine production, reduces inflammatory cell infiltration, suppresses inflammatory signaling [1] [2] | Osteoarthritis, pulmonary fibrosis, kidney injury, general inflammatory conditions [1] [2] |
| Antioxidant Activity | Nrf2/ARE, ROS scavenging [1] [2] | Direct free radical scavenging, enhancement of endogenous antioxidant systems [1] [2] [5] | Oxidative stress-related tissue damage, neurodegenerative diseases [1] [3] |
| Anticancer Properties | METTL5, proliferation and migration pathways [8] | Inhibits cancer cell proliferation and migration, induces cell damage, suppresses tumor growth [8] | Ovarian cancer, renal cancer, lung cancer, liver cancer, breast cancer [8] |
The neuroprotective effects of this compound represent one of its most thoroughly investigated pharmacological activities. In models of cerebral ischemia/reperfusion injury, this compound has demonstrated significant reductions in infarct volume and improvements in neurological function through multiple interconnected mechanisms [4]. It inhibits key apoptotic pathways by modulating the PI3K/AKT signaling cascade, resulting in increased expression of anti-apoptotic Bcl-2 while reducing pro-apoptotic Bax and cleaved caspase-3 [4]. Additionally, this compound suppresses poly (ADP-ribose) polymerase (PARP) overactivation and apoptosis-inducing factor (AIF) translocation from mitochondria to the nucleus, thereby preventing neuronal cell death [3]. The compound also promotes neuronal repair and regeneration by upregulating growth-associated protein 43 (GAP43), which facilitates neurite outgrowth during axon development and recovery after injury [3].
The cardiovascular benefits of this compound include vasodilation, anti-thrombotic activity, and improvement in microcirculation, making it valuable for treating various cardiovascular conditions [6] [3]. While the precise molecular mechanisms underlying these effects require further elucidation, evidence suggests they involve a combination of anti-inflammatory, antioxidant, and direct protective effects on vascular and myocardial tissues [6]. This compound has been used clinically in the treatment of myocardial infarction, where it complements reperfusion therapy by mitigating ischemic damage through its multi-targeted pharmacological activities [6].
The anti-inflammatory properties of this compound are mediated primarily through inhibition of key inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/Akt [1] [2]. By modulating these pathways, this compound reduces the production and release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, thereby attenuating inflammatory cascades that contribute to tissue damage in various chronic diseases [1] [2]. This anti-inflammatory activity underpins its therapeutic potential in conditions ranging from osteoarthritis to pulmonary fibrosis and kidney injury.
The antioxidant activity of this compound involves both direct free radical scavenging and enhancement of endogenous antioxidant systems through the Nrf2/ARE pathway [1] [2]. By reducing oxidative stress, this compound limits the activation of inflammatory signaling pathways that are often initiated by reactive oxygen species (ROS), thereby creating a protective cycle that reduces both oxidative damage and inflammation-mediated tissue injury [1] [2] [5].
Emerging research has revealed promising anticancer properties of this compound across various cancer types. In ovarian cancer models, this compound significantly inhibits cancer cell proliferation and migration while suppressing tumor growth in patient-derived organoids [8]. These effects appear mediated, at least partially, through downregulation of METTL5, an RNA methyltransferase that promotes cancer progression and is associated with poorer prognosis in ovarian cancer patients [8]. Similar anticancer effects have been observed in renal, lung, liver, and breast cancers, suggesting broad-spectrum antitumor activity [8].
The PI3K/AKT pathway represents a crucial mechanism through which this compound exerts its neuroprotective and anti-apoptotic effects. In cerebral ischemia models, this compound administration enhances the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), leading to increased levels of the anti-apoptotic protein Bcl-2 while simultaneously reducing pro-apoptotic markers including Bax and cleaved caspase-3 [4]. When the selective PI3K inhibitor LY294002 is administered, these protective effects are significantly attenuated, confirming the essential role of this pathway in this compound's mechanism of action [4]. The activation of PI3K/AKT signaling promotes neuronal survival and reduces apoptotic cell death following ischemic injury, positioning this pathway as a fundamental component of this compound's neuroprotective properties.
Graphviz diagram: PI3K/AKT Signaling Pathway in this compound's Neuroprotective Mechanism
This compound activates PI3K/AKT signaling, regulating apoptotic proteins to promote neuronal survival.
The JAK2/STAT3 pathway represents another important mechanism through which this compound exerts its therapeutic effects, particularly in the context of cerebral ischemia. Network pharmacology approaches have identified this pathway as significantly involved in this compound's anti-ischemic activity [5]. Experimental validation has demonstrated that this compound promotes the upregulation of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) in both in vitro and in vivo models of cerebral ischemia [5]. Activation of this pathway enhances cerebral angiogenesis and promotes neurological recovery following ischemic stroke. The JAK2/STAT3 signaling cascade involves phosphorylation of JAK2, which subsequently activates STAT3 through phosphorylation. The phosphorylated STAT3 then forms dimers that translocate to the nucleus, where they regulate the transcription of target genes involved in cell survival, inflammation, and immune responses [5].
Graphviz diagram: JAK2/STAT3 Signaling Pathway in Cerebral Ischemia Treatment
This compound-mediated JAK2/STAT3 activation promotes neuroprotection and angiogenesis after cerebral ischemia.
This compound exerts significant anti-inflammatory effects primarily through inhibition of the NF-κB signaling pathway. Under normal physiological conditions, NF-κB resides in the cytoplasm in an inactive state bound to inhibitory IκB proteins [2]. When inflammatory stimuli such as LPS or cytokines activate the IκB kinase (IKK) complex, IκBα undergoes phosphorylation and degradation, leading to NF-κB release and translocation to the nucleus where it initiates the transcription of pro-inflammatory genes [2]. This compound interferes with this process by inhibiting IKK activation, thereby preventing IκBα phosphorylation and degradation [2]. This action maintains NF-κB in its inactive cytoplasmic form, reducing the expression of various inflammatory mediators including cytokines, chemokines, and adhesion molecules. This mechanism substantially contributes to this compound's therapeutic effects in inflammatory conditions such as osteoarthritis, pulmonary fibrosis, and kidney injury [1] [2].
The Nrf2/ARE pathway serves as a central mechanism for this compound's antioxidant activity. Under conditions of oxidative stress, this compound activates Nrf2, a transcription factor that translocates to the nucleus and binds to antioxidant response elements (ARE) in the promoter regions of various antioxidant genes [1] [2]. This binding initiates the transcription of a battery of cytoprotective genes encoding enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) [1]. By enhancing the expression of these antioxidant enzymes, this compound strengthens the cellular defense system against oxidative damage, providing protection in various disease models associated with oxidative stress, including cerebral ischemia, cardiovascular diseases, and inflammatory conditions [1] [3] [2].
Research on this compound has employed various established in vitro models to elucidate its mechanisms of action. Oxygen-glucose deprivation and reperfusion (OGD/R) in neuronal cell lines such as HT22 and PC12 cells effectively mimics cerebral ischemia/reperfusion injury, allowing investigation of this compound's neuroprotective effects [3] [4]. In these models, this compound pretreatment typically ranges from 1 to 24 hours at concentrations varying from 1 to 100 μM, depending on the specific experimental setup [4]. For anti-inflammatory studies, lipopolysaccharide (LPS)-stimulated microglia (BV-2 cells) and astrocytes (TNC-1 cells) provide valuable models to examine this compound's modulation of neuroinflammation [5]. In these systems, this compound demonstrates significant inhibition of pro-inflammatory cytokine production and suppression of inflammatory signaling pathways at concentrations generally between 10 and 50 μM [5]. Cancer research utilizes various ovarian cancer cell lines, including SKOV3, A2780, OVCAR3, and OVCAR8, to evaluate this compound's antitumor properties [8]. In these models, this compound typically shows dose-dependent inhibition of cell proliferation and migration with IC₅₀ values varying across cell lines, and it significantly reduces organoid growth in patient-derived ovarian cancer organoid models [8].
Animal models constitute essential tools for validating this compound's therapeutic efficacy and understanding its pharmacological effects in whole organisms. The middle cerebral artery occlusion (MCAO) model in rats represents the most widely used experimental system for evaluating this compound's neuroprotective effects against cerebral ischemia [3] [4] [5]. In this model, this compound is typically administered intravenously at doses ranging from 10 to 100 mg/kg, with treatment initiated either before ischemia induction or at various time points during reperfusion [4] [5]. Outcome measures include assessment of infarct volume (commonly evaluated using TTC staining), neurological deficit scores, and molecular analyses of brain tissue to examine effects on apoptosis, inflammation, and oxidative stress pathways [4]. For cancer studies, xenograft models using human cancer cell lines implanted in immunodeficient mice provide valuable platforms for investigating this compound's antitumor efficacy in vivo [8]. Additionally, various inflammation models, including those for osteoarthritis, pulmonary fibrosis, and kidney injury, have been employed to evaluate this compound's anti-inflammatory effects in different pathological contexts [1] [2].
Advanced analytical techniques play crucial roles in this compound research, from quantifying the compound and its metabolites to elucidating its mechanisms of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables sensitive detection and quantification of this compound and its major metabolites in biological samples, with detection limits in the low nanogram per milliliter range [7] [9]. Western blot analysis provides essential information about this compound's effects on protein expression and phosphorylation states of key signaling molecules in various pathways [4] [5] [8]. Immunofluorescence staining allows visualization of cellular localization and expression patterns of target proteins, such as the translocation of transcription factors from cytoplasm to nucleus [5]. Molecular docking studies predict potential binding interactions between this compound and its target proteins, with reported binding energies ranging from -7.4 to -12.7 kcal/mol for various key targets including CASP3, EGFR, and PTGS2 [4]. Additionally, techniques such as flow cytometry for apoptosis detection, ATP assays for cell viability assessment, and various immunohistochemical methods contribute comprehensive data to understand this compound's multifaceted pharmacological activities [4] [8].
The pharmacokinetic profile of this compound presents both challenges and insights that inform formulation development. After oral administration in humans, this compound exhibits very low plasma concentrations in its parent form, while its major metabolite, isothis compound (scutellarein 6-O-β-D-glucuronide), reaches considerably higher plasma levels with a peak concentration (Cₘₐₓ) of 87.0 ± 29.1 ng/mL [7] [9]. The time to reach peak concentration (Tₘₐₓ) occurs at approximately 7.85 ± 1.62 hours, and some individual pharmacokinetic profiles display double peaks, suggesting complex absorption patterns [7] [9]. This pharmacokinetic behavior is explained by a proposed process where this compound is initially hydrolyzed to its aglycone (scutellarein) by bacterial enzymes in the intestine, followed by absorption and subsequent reconjugation with glucuronic acid in intestinal cells and/or the liver, mediated by phase II enzymes that demonstrate regioselectivity [7] [9]. The low oral bioavailability of this compound represents a major challenge for its clinical application, attributed to its poor membrane permeability, limited aqueous solubility, and significant presystemic metabolism [1] [3] [2].
To overcome the pharmacokinetic limitations of this compound, researchers have developed various innovative formulation strategies. Nanoformulations represent a prominent approach, including polymeric nanoparticles, liposomes, solid lipid microparticles, nanogels, and nanocrystals, which enhance solubility, protect against degradation, and improve tissue targeting [1] [2]. β-cyclodextrin polymers utilize molecular encapsulation to enhance this compound's stability and dissolution rate [1] [2]. Triglyceride mimetic active ingredients and liposome precursors leverage lipid-based delivery systems to improve intestinal absorption and lymphatic transport [1] [2]. These advanced formulation technologies have demonstrated significant improvements in this compound's oral bioavailability, prolongation of its circulation time, and enhancement of its targeted delivery to specific tissues, thereby potentially increasing its therapeutic efficacy while reducing side effects [1] [10] [2]. However, questions regarding the economic viability, long-term safety, and manufacturing scalability of these novel formulations require further investigation before widespread clinical adoption [1].
This compound represents a promising multi-target therapeutic agent with demonstrated efficacy across a broad spectrum of diseases, including cerebrovascular disorders, cardiovascular conditions, inflammatory diseases, and various cancers. Its pharmacological activities encompass neuroprotective, anti-inflammatory, antioxidant, anti-apoptotic, and anti-cancer effects, mediated through modulation of multiple critical signaling pathways such as PI3K/AKT, JAK2/STAT3, NF-κB, and Nrf2/ARE [6] [1] [4]. Despite its impressive therapeutic potential, this compound faces significant challenges that must be addressed to fully realize its clinical utility. The low oral bioavailability and short half-life substantially limit its therapeutic effectiveness when administered conventionally [7] [1] [3].
Future research directions should prioritize several key areas. First, comprehensive clinical trials are necessary to establish definitive efficacy and safety profiles in human populations, as current evidence relies heavily on preclinical studies [6] [10] [3]. Second, continued development of advanced drug delivery systems should focus on optimizing bioavailability while ensuring safety, stability, and manufacturing feasibility [1] [10] [2]. Third, investigation of This compound's interactions with gut microbiota may reveal novel mechanisms influencing its absorption and metabolism, potentially leading to strategies to enhance its bioavailability [10]. Fourth, exploration of combination therapies that leverage this compound's multi-targeted actions alongside conventional therapeutics could yield enhanced efficacy, particularly in complex diseases like cancer and neurodegenerative disorders [10] [8]. Finally, the potential application of personalized medicine approaches based on individual metabolic and genetic profiles may help optimize this compound's therapeutic outcomes while minimizing adverse effects [10].
The following table compiles quantitative findings from animal studies, primarily in rats.
| Parameter | Species (Dose) | Findings & Numerical Data | References |
|---|---|---|---|
| Oral Bioavailability | Human | Approximately 2.37% (as parent compound) | [1] |
| Rat | Relative bioavailability reported as low as 10.67% | [2] [3] | |
| Primary Metabolite | Human & Rat | Scutellarein (aglycone); Scutellarein-6-O-glucuronide (S-6-G) is the predominant circulating isomer post oral dosing | [4] [1] |
| Gender Differences | Rat (400 mg/kg, oral) | Plasma levels and AUC of this compound and scutellarein were significantly higher in female rats than in males. | [5] [3] [6] |
| Major Excretion Route | Rat (400 mg/kg, oral) | Feces is the major route. Total excretion of scutellarein in feces: 16.5% (male), 8.61% (female). Urinary excretion is negligible. | [5] [3] [6] |
| In Vitro Metabolic Stability | Rat Liver Microsomes | Higher metabolic clearance (CLint) and shorter half-life (t1/2) in male rat liver microsomes compared to female. | [3] [6] |
After oral administration, this compound undergoes a complex process of hydrolysis, absorption, and reconjugation, which explains its low systemic exposure as the parent compound.
The diagram above illustrates the key ADME pathway:
For researchers looking to replicate or understand the foundational studies, here is a summary of key methodologies cited.
1. Protocol: Pharmacokinetic and Excretion Study in Rats [3] [6]
2. Protocol: In Vitro Metabolic Stability [3] [6]
3. Protocol: Investigating Intestinal Absorption Mechanism [4]
The low bioavailability of this compound is a major limitation for its clinical application. Research has been directed toward novel formulation strategies to overcome this [7] [8]:
This compound (4',5,6-trihydroxyflavone-7-glucuronide) is a potent flavonoid glycoside predominantly found in plants of the Scutellaria and Erigeron genera, particularly Scutellaria baicalensis and Erigeron breviscapus. This bioactive compound has garnered significant research interest due to its multifaceted pharmacological activities, including demonstrated anti-cancer effects through inhibition of key signaling pathways (JAK/STAT3, NRF2, AMPK/ERK, MAPK, and β-catenin/Wnt), anti-inflammatory properties, and antioxidant capabilities [1]. Despite its therapeutic potential, this compound faces significant bioavailability challenges, with oral bioavailability in Beagle dogs reported as low as 0.40% ± 0.19%, primarily due to its poor solubility and rapid metabolism [1]. These limitations have driven research toward developing efficient extraction and formulation strategies to enhance its therapeutic application.
The structural characteristics of this compound, particularly its phenolic hydroxyl groups, contribute to its tendency to precipitate in acidic solutions (pH below 3.8), further complicating its extraction and pharmaceutical development [1]. Traditional extraction methods often yield suboptimal recovery rates and require large amounts of organic solvents, making them less suitable for modern pharmaceutical applications. Consequently, researchers have focused on developing advanced extraction technologies that improve yield, reduce environmental impact, and preserve the compound's bioactivity. This document provides a comprehensive comparison of current extraction methodologies, detailed protocols for implementation, and pharmaceutical applications to support researchers and drug development professionals in optimizing this compound extraction for research and therapeutic use.
Solvent extraction represents the most fundamental approach for this compound isolation, typically employing ethanol-water mixtures in varying proportions. This method relies on the differential solubility of this compound in different solvent systems, with 70% ethanol consistently demonstrating high efficiency for extracting this compound and other flavonoids from plant matrices [2]. The mechanism involves the polar interactions between the solvent and flavonoid glycosides, facilitating their dissolution from plant tissues. While conventional solvent extraction requires minimal specialized equipment, it presents significant limitations including lengthy extraction times (often exceeding several hours), high solvent consumption, and potential degradation of thermolabile compounds due to prolonged heating [2] [3]. Maceration and Soxhlet extraction represent common variants of this approach, though both suffer from similar drawbacks including inefficient mass transfer and relatively low extraction yields compared to modern techniques.
Heating reflux extraction (HRE) improves upon basic solvent extraction by applying controlled heating to enhance solubility and mass transfer rates. This method typically employs temperature-controlled systems that maintain the solvent at its boiling point, facilitating continuous extraction of target compounds. While HRE generally provides higher yields than simple maceration, it still requires substantial extraction times (1-2 hours) and may compromise compound integrity through thermal degradation, especially for heat-sensitive flavonoids [4]. The equipment requirements remain relatively simple, typically consisting of a heating mantle, condenser, and extraction vessel, making this method accessible in resource-limited settings. However, the combination of prolonged exposure to elevated temperatures and high solvent consumption has motivated the development of more efficient and environmentally friendly alternatives.
Ultrasound-assisted extraction (UAE) leverages the cavitation phenomenon generated by ultrasonic waves to disrupt plant cell walls and enhance mass transfer of this compound from plant material to the solvent medium [3]. The implosion of microscopic bubbles near cell walls creates microscale turbulence and high-velocity microjets that effectively break down cellular structures, facilitating the release of intracellular compounds. When combined with deep eutectic solvents (DES)—novel green solvents composed of hydrogen bond donors and acceptors—UAE achieves remarkable extraction efficiency for this compound (3.88 ± 0.37 mg/g) [5] [4]. The synergistic combination of DES and ultrasound (DES-UAE) represents a significant advancement, offering enhanced solubility through tailored solvent-target compound interactions while reducing extraction time and solvent consumption compared to conventional methods.
Microwave-assisted extraction (MAE) utilizes electromagnetic radiation (typically at 2.45 GHz) to generate intense, localized heating within plant materials through ionic conduction and dipole rotation mechanisms [3]. This internal heating creates a pressure gradient that promotes the rupture of plant cells and subsequent release of bioactive compounds into the surrounding solvent. MAE offers several advantages including dramatically reduced extraction times (often by 50-80% compared to conventional methods), lower solvent consumption, and improved extraction yield while minimizing thermal degradation through precise temperature control [3]. The method can be performed in either closed vessels under controlled pressure and temperature or open systems at atmospheric pressure, providing flexibility for different operational requirements and compound sensitivities.
Table 1: Quantitative Comparison of this compound Extraction Methods
| Extraction Method | This compound Yield (mg/g) | Time | Temperature | Solvent System | Key Advantages |
|---|---|---|---|---|---|
| DES-UAE | 3.88 ± 0.37 | 30-40 min | 40-60°C | ChCl/ethylene glycol/lactic acid (1:1:2) | High yield, green solvent, excellent selectivity |
| MAE | ~3.2* | 10-15 min | 60-80°C | 70% ethanol | Rapid extraction, low solvent use, high efficiency |
| UAE (conventional) | ~2.5* | 20-30 min | 40-50°C | 70% ethanol | Moderate equipment needs, improved yield |
| HRE | ~2.1* | 1-2 hours | 70-85°C | 70% ethanol | Simple equipment, established methodology |
| Maceration | ~1.8* | 12-24 hours | Room temperature | 70% ethanol | No special equipment, simple operation |
*Estimated values based on comparative studies [2] [4]
Pressurized liquid extraction (PLE), also known as accelerated solvent extraction, combines elevated temperatures and pressures to maintain solvents in a liquid state above their normal boiling points, significantly enhancing extraction efficiency [2]. This method provides superior penetration of solvent into the plant matrix, resulting in faster extraction rates and reduced solvent consumption compared to conventional techniques. PLE systems can be automated for high-throughput processing and typically employ environmentally friendly solvents like water and ethanol, making them suitable for pharmaceutical applications where solvent residues are a concern [2]. The controlled operational parameters (temperature, pressure, and time) ensure high reproducibility, while the reduced oxygen and light exposure helps preserve antioxidant compounds from degradation during extraction.
Table 2: Solvent Systems for this compound Extraction
| Solvent System | This compound Yield | Environmental Impact | Cost | Safety Considerations | Best Paired Method |
|---|---|---|---|---|---|
| DES (ChCl/ethylene glycol/lactic acid) | Very High | Low (green solvent) | Moderate | Low toxicity | UAE |
| 70% Ethanol | High | Moderate (renewable) | Low | Low toxicity, flammable | MAE, UAE, HRE |
| Water | Low | Very low | Very low | None | HRE, Maceration |
| Methanol-Water | High | High | Low | High toxicity | HRE, Maceration |
| Supercritical CO₂ | Moderate | Very low | High | High pressure required | SFE |
The optimal DES formulation for this compound extraction consists of choline chloride (ChCl) as hydrogen bond acceptor (HBA) and ethylene glycol with lactic acid as hydrogen bond donors (HBD) in a 1:1:2 molar ratio [4]. To prepare 100 mL of this solvent, weigh 12.45 g of ChCl (0.1 mol), 6.21 g of ethylene glycol (0.1 mol), and 18.02 g of lactic acid (0.2 mol) into a round-bottom flask. The synthesis should be conducted under a nitrogen atmosphere with magnetic stirring at 80°C and 300 rpm until a homogeneous transparent liquid forms (typically 1-2 hours) [4]. The resulting DES should be stored in sealed brown bottles at room temperature to prevent moisture absorption. For screening purposes, researchers may test various DES formulations, with lactic acid-based DES systems consistently demonstrating superior extraction efficiency for flavonoid compounds due to their favorable hydrogen bonding capacity and polarity matching with target compounds.
Begin with high-quality Scutellaria Radix (dried root of Scutellaria baicalensis), which should be washed, dried, and powdered to a uniform particle size of approximately 3.6 cm to ensure consistent extraction efficiency [4]. Accurate weighing of 0.5 g of plant material is essential for reproducibility. The extraction process employs a solid-to-liquid ratio of 1:30 (g/mL), meaning 0.5 g plant material to 15 mL of the prepared DES solvent. The mixture should be subjected to ultrasound treatment at a controlled frequency of 40 kHz and power of 200W for 35 minutes, maintaining the temperature at 50°C using a circulating water bath to prevent thermal degradation [5] [4]. Following extraction, centrifuge the mixture at 8000 rpm for 10 minutes and collect the supernatant for analysis. The extraction efficiency can be further enhanced by performing a second extraction on the same plant material residue and combining the supernatants, typically yielding an additional 10-15% of this compound content.
The following workflow diagram illustrates the complete DES-UAE extraction process:
For this compound extraction using MAE, begin with a commercial microwave extraction system equipped with temperature control and magnetic stirring capabilities. Weigh 1.0 g of powdered Scutellaria plant material (aerial parts or roots depending on source) and transfer it to the microwave reaction vessel. Add 25 mL of 70% ethanol as extraction solvent, providing an optimal balance between flavonoid solubility and safety profile [2] [3]. The extraction should be performed at a controlled power of 600W with the temperature maintained at 70°C for 12 minutes, ensuring efficient extraction without degradation of thermolabile compounds. The system should be equipped with a condenser to prevent solvent loss during the extraction process. For difficult matrices, a pre-soaking time of 30 minutes before microwave irradiation can improve recovery by allowing solvent penetration into the plant material. Following extraction, allow the vessel to cool before centrifugation at 5000 rpm for 10 minutes; collect the supernatant for analysis.
Parameter optimization is critical for maximizing this compound yield in MAE. Key factors include solvent composition (typically 60-80% ethanol), solid-to-liquid ratio (1:20 to 1:30 g/mL), irradiation time (8-15 minutes), and temperature (60-80°C) [3]. Response surface methodology (RSM) with a Box-Behnken or central composite design can systematically optimize these parameters with minimal experimental runs. For scale-up considerations, maintaining consistent microwave distribution becomes challenging; industrial-scale MAE systems often employ continuous flow-through designs or sequential batch processing to ensure uniform extraction. When scaling from laboratory to pilot or production scale, pay particular attention to the penetration depth of microwave energy (typically 1-2 cm from the surface at 2.45 GHz), which may require adjustments in particle size or stirring mechanisms to ensure homogeneous heating throughout the material.
Ultra-performance liquid chromatography (UPLC) provides the most efficient and precise method for this compound quantification in extracts. The analysis should be performed using a Waters ACQUITY UPLC H-Class PLUS system equipped with a Waters BEH C18 column (50 mm × 2.1 mm, 1.7 μm) maintained at 35°C [4]. The mobile phase should consist of (A) acetonitrile and (B) 0.1% formic acid in water with a flow rate of 0.3 mL/min and the following elution gradient: 0–3 min (20%–23% A), 3–6 min (23%–25% A), 6–7 min (25%–60% A) [4]. Detection should utilize a PDA detector at 335 nm, which provides optimal sensitivity for this compound. For method validation, establish a calibration curve using this compound standards (purity ≥98%) across a concentration range of 1–100 μg/mL, with typical correlation coefficients (R²) exceeding 0.999. The injection volume is typically 2 μL, and the total run time should not exceed 10 minutes per sample to enable high-throughput analysis.
Comprehensive validation of the analytical method is essential for reliable this compound quantification. Determine the precision by analyzing six replicate injections of a standard solution at mid-range concentration (50 μg/mL), with acceptance criteria of ≤2% RSD for retention time and ≤3% RSD for peak area. Accuracy should be assessed through recovery studies by spiking pre-analyzed plant material with known quantities of this compound standard (80%, 100%, and 120% of expected content), with acceptable recovery rates between 95-105% [4]. Establish the limit of detection (LOD) and limit of quantification (LOQ) through serial dilution of standard solutions, typically achieving values of approximately 0.1 μg/mL and 0.3 μg/mL, respectively. For quality control, include system suitability tests before each analytical run, verifying column efficiency (theoretical plates >10000), tailing factor (<2.0), and resolution from closely eluting compounds (≥1.5). Always analyze samples in duplicate and include appropriate reference standards with each batch to ensure analytical consistency.
The poor bioavailability of this compound represents a major challenge for its pharmaceutical application, necessitating advanced formulation strategies. Several innovative approaches have demonstrated success in improving this compound delivery, including liposome encapsulation to enhance stability and bioavailability, β-cyclodextrin complexation to improve solubility, and triglyceride mimetic prodrugs that enhance oral bioavailability through intestinal lymphatic transport [1]. For targeted delivery to tumor tissues, nanoformulations utilizing PLGA-PEG-AEAA copolymers have shown promise by leveraging the enhanced permeability and retention (EPR) effect [1]. Additionally, intranasal delivery systems incorporating this compound nanosuspensions as in situ gels have demonstrated enhanced solubility, bioavailability, and extended retentivity in the nasal cavity, potentially bypassing the blood-brain barrier for neurological applications [1]. These advanced delivery systems address the fundamental limitations of this compound while maintaining its therapeutic activity.
Synergistic combinations of this compound with conventional chemotherapeutic agents represent a promising approach in oncology research. The compound exhibits multi-faceted anti-cancer mechanisms through simultaneous modulation of multiple signaling pathways, including induction of both intrinsic and extrinsic apoptotic pathways, disruption of cell cycle progression (particularly G1/S and G2/M phases), and inhibition of tumor metastasis and angiogenesis [1]. Specific pathway inhibitions include suppression of PI3K/Akt, NF-κB, and MAPK signaling while activating antioxidant-related pathways such as Nrf2 and ARE [1]. These pleiotropic effects make this compound particularly valuable in overcoming treatment resistance in various cancer types, including colon, esophagus, bladder, and breast cancers. For combinatorial regimens, this compound has demonstrated the ability to sensitize cancer cells to conventional chemotherapy while potentially reducing side effects through its antioxidant and anti-inflammatory properties, though clinical validation of these combinations is ongoing.
The following diagram illustrates this compound's multifaceted mechanism of action in cancer cells:
The continuing evolution of this compound extraction methodologies demonstrates a clear trend toward greener, more efficient processes that align with the principles of green chemistry. The integration of deep eutectic solvents with advanced extraction techniques like ultrasound and microwave assistance represents a significant advancement, offering improved yields (up to 3.88 ± 0.37 mg/g for DES-UAE) while reducing environmental impact [5] [4]. Future developments will likely focus on continuous extraction processes and the integration of artificial intelligence for real-time parameter optimization, further enhancing efficiency and reproducibility. Additionally, the exploration of novel DES formulations tailored specifically for this compound and related flavonoids may unlock even greater selectivity and yield.
For pharmaceutical development, addressing this compound's inherent bioavailability limitations remains a critical research focus. Emerging strategies include the development of targeted nanoformulations and advanced prodrug approaches that enhance both solubility and specific tissue delivery [1]. The demonstrated multi-target mechanisms of this compound against various cancer types continue to drive preclinical investigation, with combinatorial therapies showing particular promise for overcoming drug resistance in oncology. As research advances, standardized extraction protocols and analytical methods will be essential for ensuring consistent product quality and facilitating meaningful comparisons between studies. Through continued methodological refinement and mechanistic investigation, this compound holds significant potential as a valuable therapeutic agent, particularly in integrative approaches to cancer treatment and inflammatory disorders.
This compound (4′,5,6-trihydroxyflavone-7-glucuronide) is a natural flavonoid glycoside with demonstrated therapeutic potential in multiple disease models. This bioactive compound is predominantly found in plants of the genera Scutellaria and Erigeron, particularly Erigeron breviscapus Hand-Mazz and Scutellaria barbata [1] [2]. As a flavone, this compound's chemical structure consists of a glucuronic acid moiety attached to the aglycone scutellarein, which significantly influences its solubility and bioavailability [2]. Modern pharmacological research has revealed that this compound possesses multifunctional bioactivities, including anticancer effects through inhibition of inflammatory cell signaling pathways (PI3K/Akt, NF-κB, MAPK), antioxidant properties via activation of Nrf2 and ARE pathways, anti-HIV activity, and neuroprotective effects [1] [2].
The clinical development of this compound faces significant challenges due to its poor pharmacokinetic characteristics, including low oral bioavailability (0.40% ± 0.19% in Beagle dogs), short elimination half-life (approximately 52 minutes), and limited water solubility [1]. These limitations have prompted researchers to develop advanced extraction and formulation strategies to enhance this compound's therapeutic potential. Microwave-assisted extraction (MAE) has emerged as a promising green technology that can efficiently extract this compound from plant materials while preserving its chemical integrity and bioactivity [3] [4].
Microwave-assisted extraction is an innovative technique that utilizes electromagnetic radiation in the frequency range of 300 MHz to 300 GHz (most commonly 2.45 GHz for laboratory equipment) to enhance the extraction efficiency of bioactive compounds from natural matrices [4]. The fundamental mechanisms underlying MAE include:
These phenomena lead to rapid internal heating of plant materials, causing the rupture of cell walls and facilitating the release of intracellular compounds into the surrounding solvent. Compared to conventional extraction methods such as heat reflux extraction and Soxhlet extraction, MAE offers significant advantages:
The environmental benefits of MAE, including reduced energy consumption and minimal use of toxic solvents, align with the principles of green chemistry and sustainable technology, making it particularly attractive for pharmaceutical applications [4].
Plant material preparation: Reduce plant material to fine powder using a microfine grinder and pass through sieve number 35 (500 μm). Dry at 40°C until constant weight is achieved [5].
Sample loading: Accurately weigh 1.0 g of powdered plant material and transfer to a flat-bottom flask. Add the appropriate volume of extraction solvent (e.g., 80% ethanol) at a specified solid-to-liquid ratio [3].
Microwave extraction: Assemble the reflux apparatus and place the flask in the microwave system. Program the equipment with optimized extraction parameters (Table 1). Initiate the extraction process [5].
Sample collection: After completion of the extraction cycle, allow the system to cool. Filter the extract through Whatman No. 1 filter paper or equivalent [6].
Extract concentration: Remove the solvent using a rotary evaporator at 40°C until a constant weight is obtained. Dissolve the dried extract in an appropriate solvent for analysis [5].
Table 1: Optimized MAE parameters for this compound extraction from Erigeron breviscapus
| Parameter | Optimal Range | Specific Optimal Value | Impact on Extraction Efficiency |
|---|---|---|---|
| Solvent | 80% ethanol | 80% ethanol | Higher selectivity for this compound compared to pure solvents [6] |
| Solid-to-liquid ratio | 1:10 - 1:25 (w/v) | 1:10 (w/v) | Lower ratios increase concentration gradient but may reduce complete extraction [3] |
| Extraction temperature | 70-80°C | 80°C | Higher temperature enhances solubility and diffusion rate [3] |
| Extraction time | 5-40 min | 40 min | Longer exposure increases yield but may risk degradation after optimum [3] |
| Microwave power | 214-500 W | 500 W | Higher power accelerates cell rupture and heating rate [5] |
| Particle size | <500 μm | 500 μm | Smaller particles increase surface area for improved mass transfer [5] |
Table 2: HPLC-UV validation parameters for this compound quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Calibration range | 0.1-100 μg/mL | R² > 0.999 |
| Correlation coefficient (R) | 0.9993 | R² > 0.999 |
| Limit of detection (LOD) | <0.01 μg/mL | Signal-to-noise ratio ≥ 3:1 |
| Intra-day precision (RSD) | 1.58-2.96% | RSD < 3% |
| Inter-day precision (RSD) | 3.32-4.19% | RSD < 5% |
| Recovery | 96.7-101.9% | 95-105% |
| System suitability | RSD < 2% for retention time and peak area | RSD < 2% [3] |
The optimized MAE protocol enables achieving this compound yields of up to 1.02% from Erigeron breviscapus within 40 minutes, significantly higher than conventional extraction methods [3]. The enhanced efficiency of MAE can be attributed to its unique heating mechanism, which directly disrupts plant cell structures through internal superheating, facilitating the release of intracellular compounds. Microscopic analysis of plant materials before and after MAE treatment reveals substantial cell rupture, explaining the improved extraction yields [3].
The following diagram illustrates the sequential workflow for the microwave-assisted extraction and analysis of this compound:
Diagram 1: Workflow for microwave-assisted extraction and analysis of this compound
This compound exhibits multifaceted bioactivity through modulation of multiple cellular signaling pathways. Its anticancer properties are primarily mediated through the inhibition of key inflammatory cell signaling pathways, including PI3K/Akt, NF-κB, and MAPK, while simultaneously activating antioxidant-related pathways such as Nrf2 and ARE [1]. Additionally, this compound has been shown to:
The following diagram illustrates key signaling pathways modulated by this compound:
Diagram 2: Key cellular signaling pathways modulated by this compound
The pharmaceutical development of this compound is actively addressing its inherent limitations through various advanced formulation approaches. Current strategies include:
These advanced formulation approaches aim to overcome the pharmacokinetic challenges associated with this compound, particularly its poor water solubility and limited oral absorption, thereby enhancing its therapeutic potential for various clinical applications.
Microwave-assisted extraction represents an efficient and sustainable approach for the extraction of this compound from plant materials, offering significant advantages over conventional methods in terms of extraction efficiency, time reduction, and solvent consumption. The optimized MAE protocol detailed in these application notes enables researchers to obtain high-quality this compound extracts with excellent yield and purity, suitable for pharmaceutical development and bioactivity studies.
The multifunctional bioactivity of this compound, particularly its anticancer, neuroprotective, and anti-angiogenic properties, positions it as a promising candidate for the development of novel therapeutics. Future research directions should focus on:
As research continues to elucidate the full therapeutic potential of this compound, the integration of advanced extraction technologies with innovative formulation strategies will be crucial for realizing its clinical applications in cancer therapy, neurodegenerative disorders, and other oxidative stress-related conditions.
Scutellarin (4′,5,6-trihydroxyflavone-7-O-glucuronide) is a potent flavonoid glycoside with significant therapeutic value in treating cerebrovascular, cardiovascular, and inflammatory diseases. As the primary active constituent of traditional medicinal plants including Erigeron breviscapus and Scutellaria baicalensis, this compound has demonstrated exceptional pharmacological activities through multiple mechanisms, particularly its potent anti-inflammatory effects via inhibition of the NF-κB/NLRP3 signaling pathway [1] [2]. The growing pharmaceutical interest in this compound has intensified the need for efficient extraction methodologies that can maximize yield while preserving its bioactive integrity.
Ultrasound-assisted extraction (UAE) has emerged as a green, efficient alternative to conventional extraction techniques for bioactive compounds from plant matrices. This technology leverages acoustic cavitation phenomena to disrupt cellular structures, enhancing the release and diffusion of target compounds into the extraction solvent [3]. Compared to traditional methods like hot reflux extraction, UAE offers substantial advantages including reduced extraction time, lower solvent consumption, decreased energy requirements, and improved extraction yields [4] [5]. For heat-sensitive compounds like this compound, UAE's ability to operate at moderate temperatures helps prevent thermal degradation, making it particularly suitable for pharmaceutical applications where compound stability is crucial [3] [2].
The efficiency of this compound extraction via ultrasound assistance is governed by several interdependent factors that must be optimized for maximum yield. Through systematic investigation, researchers have identified key parameters that significantly influence extraction performance, including ultrasound power and intensity, extraction temperature and duration, solvent composition and characteristics, and solid-to-liquid ratio [3] [4]. The complex interactions between these parameters require methodical optimization approaches such as Response Surface Methodology (RSM) to identify ideal conditions that maximize this compound recovery while maintaining its bioactive properties.
Ultrasound power represents a particularly critical parameter, as it directly governs the cavitation intensity within the extraction medium. Studies demonstrate that higher power levels (typically 150-500W) generally enhance this compound yield by promoting more vigorous cell wall disruption [3]. However, excessive power (>20 kHz) can potentially degrade this compound and other flavonoid compounds through free radical formation, establishing a well-defined optimization window for this parameter [3]. Similarly, extraction temperature exhibits a dual effect, simultaneously improving this compound solubility and diffusion rates while potentially triggering thermal degradation at elevated levels, with most studies identifying an optimal range between 50-70°C [4] [5].
Table 1: Optimal Ultrasound-Assisted Extraction Parameters for this compound
| Parameter | Optimal Range | Effect on Yield | References |
|---|---|---|---|
| Ultrasound Power | 150-500 W | Higher power increases cell disruption but may degrade compounds above 20 kHz | [3] |
| Extraction Temperature | 52-70°C | Higher temperature improves solubility but risks thermal degradation | [4] [5] |
| Extraction Time | 10-30 min | Longer duration increases extraction but may cause degradation after optimum | [3] [4] |
| Solid-to-Liquid Ratio | 1:100 to 1:15 (g/mL) | Lower ratios improve mass transfer but become impractical for large-scale applications | [4] [5] |
| Solvent Composition | DES with 30-40% water | Water content critical for viscosity and mass transfer properties | [4] |
| Acoustic Intensity | 12.6 W/cm² | Higher intensity improves cavitation but requires more energy input | [3] |
Table 2: this compound Extraction Efficiency Comparison Across Methods
| Extraction Method | Extraction Yield | Time Requirements | Solvent Consumption | Scalability |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction | 50-60% | 10-30 minutes | Low | Excellent |
| Microwave-Assisted Extraction | 70-80% | 5-15 minutes | Low | Good |
| Supercritical Fluid Extraction | 60-70% | 30-60 minutes | Very Low (CO₂) | Moderate |
| Traditional Solvent Extraction | 30-40% | 2-6 hours | High | Excellent |
| Heat Reflux Extraction | 35-45% | 1-3 hours | High | Excellent |
The integration of deep eutectic solvents (DES) with ultrasound technology represents a significant advancement in this compound extraction methodology. DES are composed of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form eutectic mixtures with substantially depressed melting points compared to their individual components [4]. These solvents offer exceptional extraction capabilities for polar compounds like this compound while providing environmental benefits such as biodegradability, low toxicity, and renewable sourcing [4] [5].
Extensive screening studies have identified several high-performance DES formulations for this compound extraction. A choline chloride-acetamide system (1:4 molar ratio) with 30% water content demonstrated the highest extraction yield for this compound from Erigerontis Herba [4]. Similarly, a betaine-acetic acid formulation (1:4 molar ratio) with 40% water content proved optimal for extracting this compound along with other flavonoids from Scutellaria baicalensis [5]. The water content percentage in DES systems represents a critical optimization parameter, as it significantly affects viscosity, surface tension, and mass transfer properties without compromising the solvent's green characteristics [4].
While UAE demonstrates clear advantages for this compound extraction, other modern techniques offer complementary benefits for specific applications. Microwave-assisted extraction (MAE) utilizes electromagnetic radiation to generate rapid, volumetric heating of plant matrices, achieving higher this compound yields (70-80%) in shorter timeframes (5-15 minutes) [2]. However, MAE requires specialized equipment and carries greater risks of thermal degradation for heat-sensitive compounds. Supercritical fluid extraction (SFE), particularly using CO₂, offers an environmentally friendly alternative that preserves the biological activity of this compound but involves higher equipment costs and operational complexity [2].
Each extraction technology presents a unique combination of advantages and limitations for this compound recovery. The selection of an appropriate method depends on multiple factors including target yield, purity requirements, equipment availability, economic considerations, and environmental impact. For most laboratory and industrial applications, UAE provides the optimal balance of efficiency, practicality, and cost-effectiveness, particularly when combined with green solvent systems like DES [4] [2].
Sample Preparation: Precisely weigh 1.0 g of powdered Erigerontis Herba and transfer to a sealed container to prevent moisture absorption.
DES Preparation: Combine choline chloride and acetamide in a 1:4 molar ratio in a round-bottom flask. Heat the mixture to 80°C with continuous stirring (300 rpm) until a clear, homogeneous liquid forms. Add 30% (v/v) deionized water to the DES mixture and mix thoroughly [4].
Extraction Process: Transfer the prepared DES (30 mL) to an extraction vessel containing the plant material, establishing a solid-to-liquid ratio of 1:30 (g/mL). Place the vessel in the ultrasonic bath or treat with an ultrasonic probe at 300 W power, 40 kHz frequency, maintaining temperature at 60±5°C for 25 minutes [4].
Separation and Concentration: Following sonication, separate the liquid extract from plant residues by vacuum filtration through Whatman No. 1 filter paper. Transfer the filtrate to a separation funnel.
Anti-Solvent Purification: Slowly add 3 volumes of chilled ethanol (90 mL) to the DES extract with gentle agitation. Allow the mixture to stand for 60 minutes at 4°C to facilitate complete this compound precipitation. Collect the precipitate by centrifugation at 5000 rpm for 10 minutes [4].
Product Recovery: Wash the precipitate with cold ethanol (50%, v/v) to remove residual DES, then dry under reduced pressure at 40°C for 12 hours. The resulting this compound-rich powder should be stored in a desiccator protected from light.
The anti-solvent purification method achieves this compound recovery rates up to 71.2% with significantly reduced DES contamination [4]. For analytical quantification, dissolve the purified this compound in methanol and analyze by HPLC with UV detection at 335 nm using a C18 reverse-phase column (4.6 × 250 mm, 5 μm particle size) with a mobile phase of methanol:0.1% phosphoric acid in water (25:75, v/v) at 1.0 mL/min flow rate [4]. Quantify this compound content by comparing peak areas with the reference standard calibration curve.
The exceptional efficiency of ultrasound-assisted extraction for this compound stems from the physical phenomena of acoustic cavitation, which generates intense local turbulence, high-pressure gradients, and significant shear forces within the extraction medium [3]. When ultrasonic waves propagate through the solvent, they create alternating compression and expansion cycles that form microscopic bubbles. These bubbles grow during successive cycles until reaching unstable dimensions, resulting in implosive collapse that generates extreme local temperatures (several thousand Kelvin) and pressures (hundreds of atmospheres) [3] [6]. This cavitational energy directly disrupts plant cell walls and membranes, creating micro-channels that significantly enhance solvent penetration and target compound release.
The mechanistic basis of UAE can be visualized through the following sequential processes:
Diagram 1: Mechanism of Ultrasound-Assisted Extraction for this compound Recovery
The extraction efficiency is further enhanced when using deep eutectic solvents, as these customized solvents establish strong hydrogen bonding interactions with the hydroxyl and carboxyl groups present in this compound molecules [4]. The combination of physical disruption from ultrasound and molecular recognition from DES creates a synergistic effect that significantly improves both the rate and extent of this compound extraction compared to conventional methods. Microscopic analysis of plant tissues before and after UAE-DES treatment reveals substantial structural modifications, including cell wall rupture and formation of extraction channels, which visually confirm the mechanistic basis for the enhanced efficiency [4].
High-Performance Liquid Chromatography (HPLC) represents the gold standard for this compound quantification in complex extracts. The optimal chromatographic separation employs a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) maintained at 30°C, with a mobile phase consisting of methanol and 0.1% aqueous phosphoric acid (25:75, v/v) at a flow rate of 1.0 mL/min [4]. Detection typically utilizes UV absorbance at 335 nm, where this compound exhibits maximum absorption. For enhanced detection sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS) provides superior performance, particularly when analyzing complex biological matrices or conducting metabolic studies.
The purification efficacy of the anti-solvent methodology should be verified through multiple analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy confirms the structural integrity of this compound by identifying characteristic functional groups, including hydroxyl stretches (3200-3500 cm⁻¹), carbonyl stretches (1650-1750 cm⁻¹), and aromatic carbon-carbon bonds (1500-1600 cm⁻¹). Additionally, scanning electron microscopy (SEM) provides visual evidence of morphological changes in plant material before and after extraction, confirming the cellular disruption achieved through ultrasonic treatment [4].
To ensure the therapeutic relevance of extracted this compound, validated biological assays should confirm retention of anti-inflammatory activity. The RAW264.7 macrophage cell line provides a well-established model for evaluating anti-inflammatory effects through inhibition of lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production [5]. Extracted this compound should significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in a dose-dependent manner, confirming the preservation of bioactivity throughout the extraction process [5] [1].
Additional validation through antioxidant capacity assays (DPPH, ABTS, and FRAP) further verifies the functional integrity of the extracted this compound. Studies confirm that this compound obtained through UAE-DES methods maintains equivalent antioxidant and anti-inflammatory activities compared to traditionally extracted compounds, demonstrating that the optimized extraction conditions preserve the critical pharmacological properties [4] [5]. This bioactivity validation represents an essential quality assessment step for pharmaceutical applications where therapeutic efficacy is paramount.
The therapeutic potential of this compound spans multiple disease domains, with particularly promising applications in inflammatory conditions, cardiovascular diseases, and fibrotic disorders. In pulmonary fibrosis models, this compound demonstrates potent anti-fibrotic activity by suppressing NF-κB/NLRP3-mediated epithelial-mesenchymal transition and inflammatory responses [1]. The compound significantly reduces expression of fibrosis markers including fibronectin, vimentin, N-cadherin, MMP-2, and MMP-9 while restoring E-cadherin expression [1]. For cardiovascular applications, this compound improves microcirculatory function through vasodilation, reduced vascular resistance, and inhibition of platelet aggregation [4] [2].
Despite its promising therapeutic profile, this compound faces significant pharmacokinetic challenges, including low oral bioavailability (approximately 0.4% in rats) and a short elimination half-life (approximately 1.5 hours) [2]. To address these limitations, advanced drug delivery systems including polymeric nanoparticles, liposomal formulations, solid lipid nanoparticles, and cyclodextrin inclusion complexes are under development. These innovative approaches enhance this compound's aqueous solubility, extend its circulation time, and improve tissue targeting, thereby maximizing therapeutic efficacy while minimizing potential side effects [2].
Ultrasound-assisted extraction represents a highly efficient, environmentally sustainable approach for recovering this compound from medicinal plants. The integration of deep eutectic solvents as extraction media further enhances the green chemistry profile of this methodology while improving yield and selectivity. The optimized parameters outlined in this protocol—including ultrasound power of 300 W, extraction temperature of 60°C, duration of 25 minutes, and DES composition of choline chloride-acetamide (1:4) with 30% water content—provide researchers with a validated framework for obtaining high-quality this compound extracts with preserved bioactivity [4].
Future developments in this compound extraction will likely focus on process intensification strategies such as continuous-flow ultrasound systems, multi-frequency approaches, and hybrid technologies combining ultrasound with microwave or enzymatic pretreatment. Additionally, the exploration of novel DES formulations tailored specifically for flavonoid extraction holds promise for further improving selectivity and yield. As pharmaceutical interest in this compound continues to grow, these optimized extraction protocols will play an increasingly important role in ensuring sustainable, economically viable production of this valuable therapeutic compound for clinical applications.
This compound (C₂₁H₁₈O₁₂, molecular weight 462.4 g/mol) is a natural flavonoid glucuronide predominantly found in medicinal plants including Scutellaria baicalensis Georgi, Scutellaria barbata D. Don, and Erigeron breviscapus (Vaniot) Hand.-Mazz. [1] [2] [3]. This bioactive compound has garnered significant attention in pharmaceutical research due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and cardiovascular protective effects [1] [4] [3]. The compound's multifaceted therapeutic potential positions it as a promising candidate for treating various chronic diseases, particularly those with complex pathophysiological mechanisms involving oxidative stress and inflammatory pathways.
The chemical structure of this compound features a flavonoid backbone with a glucuronic acid moiety, which contributes to both its biological activity and its pharmacokinetic challenges. As a quality control marker in Traditional Chinese Medicine, this compound has been extensively employed in clinical settings for managing cerebrovascular and cardiovascular diseases [3] [5]. Modern pharmacological studies have revealed that this compound modulates multiple cell signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2/ARE, which constitute key targets in inflammation, oxidative stress response, and carcinogenesis [1] [2]. Despite its promising therapeutic profile, this compound faces significant development challenges, primarily due to its low oral bioavailability (approximately 0.40% ± 0.19% in Beagle dogs), short elimination half-life (52 ± 29 minutes), and poor water solubility [1] [3]. These limitations have spurred research into advanced extraction technologies and formulation strategies to enhance its pharmaceutical potential.
Table 1: Basic Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Name | (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Molecular Formula | C₂₁H₁₈O₁₂ |
| Molecular Weight | 462.4 g/mol |
| Primary Natural Sources | Scutellaria baicalensis, Scutellaria barbata, Erigeron breviscapus |
| Melting Point | >300°C (decomposes) |
| Solubility | Poor water solubility; soluble in polar organic solvents |
Supercritical Fluid Extraction (SFE) represents a green extraction technology that utilizes solvents at temperatures and pressures above their critical points, where they exhibit unique properties intermediate between gases and liquids [6]. Carbon dioxide (CO₂) is the most widely used supercritical fluid due to its moderate critical conditions (31.1°C, 7.38 MPa), non-toxic nature, non-flammability, and high purity availability [7] [6]. The supercritical state of CO₂ confers exceptional solvation capabilities characterized by high diffusivity, low viscosity, and tunable density, which collectively enable efficient penetration into plant matrices and extraction of target compounds while preserving their biological activity.
The principal advantage of SFE for extracting thermolabile compounds like this compound lies in its ability to operate at moderate temperatures, thereby preventing thermal degradation that can occur with conventional extraction methods [6]. Furthermore, SFE eliminates the need for large volumes of organic solvents, reducing both environmental impact and potential solvent residues in the final extract [7] [6]. The selectivity of SFE can be precisely controlled by adjusting pressure, temperature, and the use of polar modifiers, allowing for targeted extraction of this compound from complex plant matrices [7] [8]. This technical flexibility makes SFE particularly suitable for producing high-purity this compound extracts for pharmaceutical applications, where consistency and quality are paramount considerations.
Materials and Equipment:
Sample Preparation Protocol:
Optimized Extraction Parameters: Based on orthogonal array design optimization studies, the following parameters have been established for maximal this compound yield [2] [7] [8]:
Table 2: Optimized SFE Parameters for this compound Extraction
| Parameter | Optimal Range | Effect on Extraction | Experimental Considerations |
|---|---|---|---|
| Pressure | 200-300 bar | Higher pressure increases solvent density and solvating power | Operating above 350 bar may increase co-extraction of impurities |
| Temperature | 40-60°C | Higher temperature increases diffusion but may reduce solvent density | Balance between extraction efficiency and compound stability |
| Modifier Type | Ethanol or 1,2-Propanediol | 1,2-Propanediol shows superior yield for this compound [8] | Modifier concentration significantly impacts selectivity |
| Modifier Concentration | 5-15% (v/v) | Higher modifier percentage increases polarity of supercritical CO₂ | Ethanol at 10-15% provides optimal balance [6] |
| Extraction Time | 60-120 minutes | Longer time increases yield but diminishes process efficiency | Dynamic extraction phase typically 60-90 minutes |
| CO₂ Flow Rate | 1-3 L/min | Higher flow reduces residence time but increases mass transfer | Optimize based on particle size and vessel geometry |
Step-by-Step Extraction Procedure:
HPLC Instrumentation and Conditions:
Sample Preparation:
Quantification and Validation:
Table 3: Quality Control Specifications for this compound-Rich SFE Extracts
| Quality Parameter | Specification | Test Method |
|---|---|---|
| This compound Content | ≥85% (w/w) | HPLC, 335 nm detection |
| Appearance | Yellow to brownish-yellow powder | Visual examination |
| Residual Solvents | <100 ppm ethanol <500 ppm CO₂ | GC-MS headspace analysis |
| Heavy Metals | <10 ppm total | ICP-MS |
| Water Content | <5% (w/w) | Karl Fischer titration |
| Microbial Limits | Total aerobic count <1000 CFU/g | USP <61> |
| Particle Size | >90% between 50-200 μm | Laser diffraction |
This compound exhibits multi-target pharmacological effects through modulation of various signaling pathways implicated in inflammation, oxidative stress, angiogenesis, and apoptosis [1] [2] [3]. The compound's pleiotropic mechanism of action makes it particularly valuable for complex chronic diseases where multiple pathological processes are simultaneously active.
The anti-inflammatory activity of this compound primarily involves inhibition of key inflammatory signaling pathways. Research has demonstrated that this compound suppresses NF-κB activation by inhibiting IKK activation and IκBα phosphorylation, thereby reducing the transcription of pro-inflammatory genes [2]. Additionally, this compound modulates the MAPK pathway (ERK, JNK, p38) and PI3K/Akt signaling, which collectively regulate the production of inflammatory mediators including TNF-α, IL-6, and IL-1β [1] [2]. In the context of oxidative stress, this compound activates the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1, which provides cellular protection against reactive oxygen species [1] [2].
In cancer models, this compound has demonstrated potent anti-tumor effects through induction of apoptosis via both intrinsic and extrinsic pathways, cell cycle arrest at G1/S phase, and inhibition of tumor metastasis and angiogenesis [1]. Recent studies in retinal neovascularization models have revealed that this compound exerts a bidirectional regulatory effect on the VEGF/Ang/Tie2 pathway, simultaneously suppressing pathological angiogenesis while enhancing vascular stabilization [9]. This balanced modulation of key pathogenic mechanisms underscores this compound's therapeutic potential for diverse disease conditions.
Diagram 1: this compound's Multitarget Pharmacological Mechanisms. This compound modulates multiple signaling pathways, inhibiting pro-inflammatory (red) and pro-angiogenic factors while activating antioxidant and vascular stabilization pathways (green).
Despite its promising therapeutic potential, this compound's clinical application is hampered by its poor pharmacokinetic properties, including low oral bioavailability, short elimination half-life, and poor water solubility [1] [3] [5]. To overcome these limitations, several advanced formulation approaches have been developed with the goal of enhancing this compound's absorption, stability, and targeted delivery.
Nanotechnology-based delivery systems have shown particular promise for improving this compound's pharmaceutical performance. Liposome technology has been employed to prepare liposome precursors of this compound that display enhanced stability and bioavailability [1]. Polymeric nanoparticles utilizing PLGA-PEG-AEAA copolymers have been engineered to enhance tumor delivery, taking advantage of the enhanced permeability and retention effect [1]. Additionally, β-cyclodextrin suspension polymers employed as carriers have demonstrated improved this compound solubility through host-guest complexation [1] [2]. For cerebrovascular applications where the blood-brain barrier significantly obstructs therapeutic efficacy, intranasal delivery systems have been developed, including in situ gels derived from nanosuspensions that demonstrate enhanced solubility, bioavailability, and extended retentivity in the nasal cavity [1].
Prodrug strategies have also yielded promising results in addressing this compound's bioavailability challenges. A triglyceride mimetic prodrug of this compound showed improved oral bioavailability and intestinal lymphatic transport, bypassing first-pass metabolism [1] [2]. Other innovative dosage forms including self-microemulsifying drug delivery systems (SMEDDS), fat emulsions, and encapsulating technologies have been extensively utilized in exploring this compound formulations with enhanced solubility, safety, and therapeutic efficacy [1].
Table 4: Advanced Formulation Approaches for this compound Delivery
| Formulation Strategy | Mechanism of Action | Advantages | Development Status |
|---|---|---|---|
| Liposome Precursors | Phospholipid bilayers encapsulating this compound | Enhanced stability and bioavailability | Laboratory scale [1] |
| β-Cyclodextrin Complexes | Host-guest inclusion complex formation | Improved solubility and dissolution rate | Laboratory scale [1] [2] |
| PLGA-PEG Nanoparticles | Biodegradable polymeric nanoparticles for sustained release | Enhanced tumor targeting via EPR effect | Preclinical research [1] |
| Triglyceride Mimetic Prodrug | Lymphatic transport bypassing first-pass metabolism | Improved oral bioavailability | Animal studies [1] [2] |
| Intranasal Nanosuspensions | Nasal route bypassing blood-brain barrier | Enhanced brain delivery for neurological conditions | Animal studies [1] |
| Self-Microemulsifying Systems | Formation of microemulsion in gastrointestinal tract | Improved solubility and absorption | Laboratory scale [1] |
Supercritical fluid extraction represents a viable and efficient technology for the production of high-purity this compound from plant materials, offering significant advantages over conventional extraction methods in terms of selectivity, environmental impact, and preservation of compound integrity [2] [7] [6]. The optimized SFE protocols detailed in these application notes provide researchers with robust methodologies for obtaining this compound extracts suitable for pharmaceutical development. The continuing elucidation of this compound's multi-target mechanisms against various chronic diseases supports its potential as a promising therapeutic candidate, particularly for conditions with complex pathophysiology involving inflammation, oxidative stress, and aberrant angiogenesis [1] [9] [3].
Future research directions should focus on several key areas. First, clinical translation of this compound requires more comprehensive pharmacokinetic and pharmacodynamic studies in humans to establish optimal dosing regimens and fully elucidate its therapeutic window [3] [5]. Second, combination therapy approaches integrating this compound with existing standard-of-care medications should be explored to identify potential synergistic effects and expand therapeutic applications [1] [4]. Third, personalized medicine strategies based on this compound's interaction with gut microbiota and individual metabolic variations warrant investigation to optimize treatment outcomes [4]. Finally, ongoing formulation innovation will be crucial to fully overcome the bioavailability limitations and unlock the complete therapeutic potential of this promising natural compound.
Diagram 2: this compound Research and Development Workflow. This flowchart outlines the key stages in this compound development from plant material to clinical applications, highlighting critical quality control and mechanism study checkpoints.
Scutellarin, a flavonoid glycoside found in Scutellaria baicalensis, exhibits diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and potential anticancer effects [1]. Despite its promising therapeutic potential, the clinical application of this compound is significantly limited by its poor aqueous solubility and low oral bioavailability [1] [2]. To overcome these challenges, a nanoparticle-based drug delivery system combining hydroxypropyl-β-cyclodextrin (HP-β-CD) and chitosan (CS) has been developed.
This composite system synergistically leverages the distinct advantages of both materials:
The following application notes and protocols detail the formulation optimization, characterization, and in vitro assessment of this compound-loaded HP-β-CD/Chitosan Nanoparticles (CD/CS-SCU-NPs), providing a robust framework for lab-scale development.
The development of an efficient nanoparticle formulation requires systematic optimization to balance critical quality attributes such as particle size, polydispersity index (PDI), and drug entrapment efficiency.
A three-level, three-factor Box-Behnken Design (BBD) is recommended to optimize the formulation parameters with a reduced number of experimental runs [7].
The experimental data is fitted to a quadratic model to generate mathematical equations and 3D response surface plots, which illustrate the relationship between factors and responses. The overall desirability function is then used to find the optimal factor levels that simultaneously minimize particle size and maximize entrapment efficiency [7].
The entire process, from preparation to final characterization, can be visualized as follows. This workflow integrates the optimization strategy and key characterization steps outlined in the protocols.
The following protocol is adapted from ionic gelation methods described in the literature [7] [5] [3].
[EE (%) = \frac{Total\ Drug - Free\ Drug}{Total\ Drug} \times 100]
[DL (%) = \frac{Weight\ of\ entrapped\ drug}{Weight\ of\ nanoparticles} \times 100]
Fit the obtained drug release data to various mathematical models to understand the release mechanism [7]:
Where ( M_t ) is the amount of drug released at time ( t ), ( M_0 ) is the initial amount, ( k ) are release constants, and ( n ) is the release exponent indicative of the release mechanism.
Based on successful optimizations reported, the following table summarizes the target characteristics for a high-quality CD/CS-SCU-NP formulation.
Table 1: Target Characterization Parameters for Optimized CD/CS-SCU-NPs
| Parameter | Target Value | Analytical Method | Significance |
|---|---|---|---|
| Particle Size | ~200 nm | DLS | Favors cellular uptake and tissue penetration. |
| Polydispersity Index (PDI) | ~0.5 | DLS | Indicates moderate size distribution homogeneity. |
| Zeta Potential | ~+25 mV | Electrophoresis | Positive surface charge ensures colloidal stability and mucoadhesion. |
| Entrapment Efficiency (EE%) | ~70% | HPLC/UV-Vis | Efficient drug loading into the nanoparticle system. |
| In Vitro Release | Biphasic profile: Initial burst followed by sustained release up to 48h. | Dialysis method | Sustained release is desirable for prolonged therapeutic action. |
| Release Kinetics | Fits Higuchi model | Model fitting | Suggests a diffusion-controlled release mechanism. |
The application of Response Surface Methodology with a Box-Behnken Design provides a systematic and efficient framework for optimizing HP-β-CD/Chitosan nanoparticles for the delivery of this compound. The protocols outlined herein enable the production of nanoparticles with desirable characteristics—small size, positive surface charge, high drug loading, and sustained release. This formulation strategy effectively addresses the key limitations of this compound, paving the way for its enhanced therapeutic application in treating cerebral and cardiovascular diseases. Future work should focus on advanced in vivo pharmacokinetic and pharmacodynamic studies to fully validate the efficacy of this promising drug delivery system.
Scutellarin (SCU) is a flavonoid glucuronide derived from traditional medicinal plants like Erigeron breviscapus and Scutellaria baicalensis. It exhibits broad pharmacological effects against cerebrovascular, cardiovascular, and inflammatory diseases through anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory mechanisms [1] [2]. Despite its therapeutic potential, SCU suffers from extremely low oral bioavailability (0.2%-0.75%) due to poor solubility in both aqueous and organic media, and a short elimination half-life (as low as 1.0 min in dog plasma) [3] [1].
Nanoparticle delivery systems using the ionic gelation method address these limitations. The combination of chitosan (CS) as a mucoadhesive, biocompatible polymer and hydroxypropyl-β-cyclodextrin (HP-β-CD) as an inclusion agent enhances drug solubility, stability, and absorption [3]. This document details optimized protocols for formulating, characterizing, and evaluating SCU-loaded HP-β-CD/Chitosan Nanoparticles (CD/CS-SCU-NPs) using a systematic Response Surface Methodology (RSM) approach, providing researchers with a reproducible framework for industrial-scale development.
A Box-Behnken Design (BBD), a type of Response Surface Methodology (RSM), is recommended for systematic optimization. This approach efficiently evaluates the influence of multiple factors and their interactions on critical quality attributes with fewer experimental runs than full factorial designs [3].
Based on single-factor experiments, the following parameter ranges are critical for successful nanoparticle formation [3] [4]:
Table 1: Critical Formulation and Process Parameters for Ionic Gelation
| Parameter | Optimal Range or Value | Influence on Nanoparticle Characteristics |
|---|---|---|
| CS Concentration | 0.1 - 0.5% (w/v) [4] | Higher concentrations can increase particle size and viscosity. |
| CS/TPP Mass Ratio | 3:1 to 7:1 [3] | Critical for cross-linking density; affects particle size, PDI, and stability. |
| pH of CS Solution | 4.5 - 5.5 [3] [4] | Affects the protonation of CS amino groups, crucial for ionic cross-linking. |
| HP-β-CD Amount | 10 - 40 mg [3] | Enhances drug solubility and entrapment efficiency via inclusion complexes. |
| Pluronic F-68 Amount | 30 - 50 mg [3] | Acts as a stabilizer to prevent nanoparticle aggregation. |
| Stirring Speed | 500 - 700 rpm [3] [4] | Ensures uniform mixing and controls particle growth. |
| TPP Addition Rate | 20-40 drops/min [3] | Influences particle size and uniformity; slower rates favor smaller, more uniform particles. |
The following workflow outlines the key steps in the ionic gelation process for forming this compound-loaded nanoparticles:
Detailed Instructions:
Table 2: Key Characterization Tests for CD/CS-SCU-NPs
| Test | Method & Instrument | Key Findings from Optimized Formulation |
|---|---|---|
| Particle Size & PDI | Dynamic Light Scattering (DLS) | ~200 nm [3] |
| Zeta Potential | Electrophoretic Light Scattering | ~ +25 mV [3] |
| Entrapment Efficiency (EE%) | Ultrafiltration/HPLC [3] | ~70% [3] |
| In Vitro Drug Release | Dialysis bag in PBS (pH 7.4) [3] | Biphasic release profile fitting the Higuchi model [3] |
This compound's therapeutic efficacy, particularly in cerebral ischemia/reperfusion injury, is linked to its multi-targeted action on key cellular signaling pathways. The optimized nanoparticle formulation enhances the delivery of SCU to ischemic tissues, potentiating these mechanisms.
As illustrated, the pharmacological mechanisms include:
Nanoparticulate delivery of SCU, such as the described CD/CS-SCU-NPs or alternative PLGA-based NPs [8], has been shown to increase SCU concentration in the ischemic brain, leading to a significant reduction in cerebral infarct volume and improved functional recovery in animal models of ischemic stroke [8].
The ionic gelation method, optimized using a Box-Behnken statistical design, provides a robust and industrially feasible platform for producing this compound-loaded chitosan/HP-β-CD nanoparticles. The resulting formulation with a particle size of ~200 nm, a positive zeta potential, and an entrapment efficiency of ~70% effectively addresses the critical challenges of SCU's poor solubility and low bioavailability. The detailed protocol and mechanistic insights provided herein serve as a comprehensive guide for researchers in the development of effective this compound-based nanotherapies for cerebral and cardiovascular ischemic diseases.
The table below summarizes key parameters from established models for studying scutellarin's effects under hypoxic conditions.
| Cell Type | Hypoxia Model | This compound Treatment | Key Assays/Readouts | Primary Finding |
|---|---|---|---|---|
| Rat Retinal Microvascular Endothelial Cells (rRMECs) [1] [2] | 200 µM CoCl₂ for 24 hours | 12.5, 25, 50 µM; administered during hypoxia [1] | CCK-8 (proliferation), Transwell (migration), Matrigel (tube formation), WB/qPCR [1] | Inhibited angiogenesis bidirectionally via VEGF/Ang/Tie2 pathway [1] |
| H9c2 Rat Cardiomyocytes [3] | H/R: Glucose-free medium, 1% O₂, 94% N₂, 5% CO₂ for 2h → reoxygenation for 24h | 25, 50, 100 µM; administered at reoxygenation [3] | CCK-8 (viability), ELISA (TNF-α, IL-1β, MDA, SOD), Annexin V/7-AAD (apoptosis), WB/qPCR [3] | Protected against H/R injury via miR-34c-5p/ALDOA & enhanced Warburg effect [3] |
| Primary Cortical Neurons (Rat) [4] | OGD: Glucose-free medium in 95% N₂ & 5% CO₂ chamber for 2h → return to normal medium | 3 µM; administered post-OGD [4] | Immunofluorescence (TUNEL, TUJ1), CCK-8, qPCR [4] | Ameliorated neuronal apoptosis & promoted axon growth via GAP43 [4] |
| mIMCD-3 Mouse Renal Collecting Duct Cells [5] | 1% O₂ for 24 hours ("high glucose-hypoxia" model) | 20 µM; administered during hypoxia [5] - Pre-treatment for 1h [5] | HRE-luciferase reporter assay, Western Blot (HIF-1α), mitochondrial ROS, cell apoptosis assay [5] | Attenuated apoptosis by modulating HIF-1α [5] |
For reliable replication, here are the detailed experimental steps for some of the key assays mentioned above.
This method is applicable for determining the effective concentration of this compound and assessing its protective effects.
(OD_treatment - OD_blank) / (OD_control - OD_blank) × 100%.This protocol simulates myocardial ischemia/reperfusion injury in vitro.
This assay evaluates the anti-angiogenic effect of this compound by testing the ability of endothelial cells to form tube-like structures.
The following diagram synthesizes the key molecular mechanisms by which this compound exerts its protective effects across different cell models, as revealed by the cited studies.
| Formulation Strategy | Key Findings & Effectiveness | Technical Basis / Composition |
|---|---|---|
| Drug-Drug Co-amorphous System [1] | > 8,000-fold solubility increase in water; physically stable for 6 months at 40°C/75% RH [1]. | Scutellarin with Matrine (1:1 molar ratio) forms an amorphous salt via hydrogen bonding and proton transfer [1]. |
| Liposomal Formulations [2] [3] | High encapsulation efficiency; improves stability and bioavailability; enables targeted delivery (e.g., to bone or liver) [2] [3]. | Composed of phospholipids, cholesterol, and stabilizers (e.g., stearamide). Can be modified with targeting ligands (e.g., EDTMP for bone, chitosan oligosaccharide for liver) [2] [3]. |
| Nanoemulsion [3] | Enhances oral absorption and liver-targeted delivery; shows superior anti-fibrotic efficacy in vivo [3]. | Based on a this compound-phospholipid complex (SPC) incorporated into a nanoemulsion stabilized with chitosan oligosaccharide [3]. |
| Other Advanced Formulations [4] [5] | Improved solubility, bioavailability, and safety. Includes β-cyclodextrin polymers, triglyceride mimetic prodrugs, and nanosuspensions for nasal delivery [4] [5]. | Various drug delivery systems designed to enhance solubility, protect from degradation, and facilitate targeted release [4]. |
Here are detailed methodologies for preparing two of the most promising formulations, which you can adapt for your laboratory work.
This method uses solvent evaporation to create a stable, high-solubility co-amorphous salt.
This protocol involves first creating a phospholipid complex to improve lipophilicity, then incorporating it into a nanoemulsion.
The following diagram outlines the core problem and the two formulation solution pathways detailed in the protocols above.
Scutellarin faces significant pharmaceutical development challenges due to its inherently low aqueous solubility, which directly leads to poor oral bioavailability (reported as low as 0.40% in Beagle dogs) and a short elimination half-life (approximately 52 minutes) [1] [2]. Its chemical structure contains a phenolic hydroxyl group that can cause precipitation in acidic solutions like the gastrointestinal environment, further limiting absorption [1]. This compound is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability, presenting a dual challenge for formulation scientists [3].
The following table summarizes the key strategies researchers use to overcome this compound's solubility limitations, along with their performance data.
| Enhancement Method | Key Formulation/Technique | Reported Solubility/Performance Outcome | Key Advantages |
|---|---|---|---|
| Drug-Drug Co-amorphous System | Co-amorphous salt with Matrine (MAT) at 1:1 molar ratio [3] | >8,000-fold solubility increase in water; enhanced dissolution and 6-month stability [3] | Massive solubility improvement, high drug payload, synergistic therapeutic potential |
| Polymeric Nanoparticles | Vitamin B12-modified amphiphilic chitosan derivatives (Chit-DC-VB12) [4] | 2-3 fold increase in AUC (Area Under the Curve) in vivo; targeted intestinal absorption [4] | Enhanced bioavailability, targeting potential, improved cellular uptake |
| Lipid-Based Systems | Triglyceride mimetic prodrug [1]; Liposome precursors [1] | Improved oral bioavailability via lymphatic transport; enhanced stability [1] | Bypasses first-pass metabolism, improves biological half-life |
| Complexation | β-cyclodextrin suspension polymers [1] [2] | Improved solubility and safety profile [1] [2] | Well-established technology, can improve stability |
| Chemical Modification | Synthesis of scutellarein (main metabolite) derivatives [5] | Improved water solubility and biological activity [5] | Can directly alter physicochemical properties of the molecule |
Here are detailed methodologies for two of the most effective approaches, formatted as troubleshooting guides.
This protocol describes the solvent evaporation method to create a co-amorphous salt, which can dramatically improve this compound solubility [3].
Troubleshooting Tip: If crystallization occurs during solvent removal, try reducing the evaporation temperature or using a different solvent system like methanol-dichloromethane mixtures.
This protocol uses amphiphilic chitosan derivatives to create nanoparticles for improved intestinal absorption and targeted delivery [4].
Troubleshooting Tip: If nanoparticle size is too large or polydisperse, use probe sonication or extrusion through a polycarbonate membrane to achieve a more uniform size distribution.
The following diagrams illustrate the experimental workflow for solubility enhancement and this compound's multifaceted mechanism of action.
What are the most effective modern methods for scutellarin extraction? Modern green methods have largely surpassed traditional techniques. Ultrasonic-assisted extraction (UAE) and Vacuum Microwave-mediated Rotary Hydrodistillation and Extraction (VMRHDE) are highly effective. Their efficiency is significantly enhanced when combined with Deep Eutectic Solvents (DES) or Choline Amino Acid Ionic Liquids, which improve solubility and yield while being more environmentally friendly [1] [2].
Which solvents are recommended to maximize this compound yield? While ethanol-water mixtures are conventional, recent studies show that certain Deep Eutectic Solvents (DES) are superior. A DES composed of Choline Chloride, Ethylene Glycol, and Lactic Acid in a molar ratio of 1:1:2 has been identified as particularly effective for extracting this compound and other flavonoids from plant materials like Scutellaria Radix [2]. For methods like VMRHDE, a Choline Glutamate ionic liquid has also proven highly successful [1].
What are the critical process parameters I need to control? The key parameters vary by method but generally include:
How can I systematically optimize my extraction process? For a robust and optimized process, employ statistical optimization techniques. Response Surface Methodology (RSM) is widely used to understand the interaction between variables. More advanced approaches like an Artificial Neural Network coupled with a Genetic Algorithm (ANN-GA) can provide even more precise optimization, as demonstrated for this compound extraction yields [3] [2].
| Possible Cause | Diagnostic Steps | Recommended Solution |
|---|---|---|
| Inefficient Solvent | Compare yield with literature using DES vs. conventional solvents. | Switch to a tailored DES (e.g., ChCl/Ethylene Glycol/Lactic Acid, 1:1:2) [2]. |
| Suboptimal Parameters | Conduct a single-factor experiment to identify limiting parameters. | Use RSM or ANN-GA to optimize temperature, time, and solvent ratio [2]. |
| Inadequate Cell Disruption | Check literature for plant material pretreatment methods. | Employ Ultrasonic-assisted extraction (UAE) to enhance solvent penetration via cavitation [2]. |
| Thermal Degradation | Compare yield from high-temperature reflux vs. milder methods like VMRHDE. | Use low-temperature methods (e.g., VMRHDE) to protect heat-sensitive this compound [1]. |
| Possible Cause | Diagnostic Steps | Recommended Solution |
|---|---|---|
| Raw Material Variability | Analyze different batches of raw material for key component levels. | Implement a Quality by Design (QbD) approach. Identify Critical Material Attributes (CMAs) and establish a design space for process parameters to buffer against natural variation [4]. |
| Uncontrolled Process Parameters | Audit process logs to correlate parameter drift with yield changes. | Strictly control identified Critical Process Parameters (CPPs), such as pH, temperature holding time, and solvent amount [4]. |
For your experimental planning, here is a summary of optimized parameters from recent studies:
| Method | Solvent System | Optimal Parameters | This compound Yield | Key Advantage |
|---|---|---|---|---|
| DES-UAE [2] | ChCl/Ethylene Glycol/Lactic Acid (1:1:2) | Optimized via ANN-GA (Specific parameters like power, time, ratio are model-derived) | 3.88 ± 0.37 mg/g | High yield, green solvent, tunable properties. |
| Reflux Extraction [3] | 70% Ethanol | 66°C, 180 min, 33:1 mL/g solvent-to-material ratio | Not quantified in yield (Extract contained 6.61% w/w vitexin & 4.47% w/w isovitexin) | Simple, established method for standard applications. |
| VMRHDE [1] | Choline Glutamate Ionic Liquid Solution | 10 mL/g liquid-solid ratio, 10% ionic liquid concentration. (Vacuum and rotation are inherent to the method) | Simultaneous extraction of essential oils, this compound, and rosmarinic acid. | One-step, in-situ extraction of multiple valuable compounds. |
The following workflow diagram illustrates a systematic, modern approach to this compound extraction and optimization, integrating the key concepts discussed above.
Low Encapsulation Efficiency (EE) is a common hurdle. The table below summarizes major problems and their solutions based on recent studies.
| Problem Area | Specific Issue | Proposed Solution | Key Parameters Influenced |
|---|---|---|---|
| Formulation & Materials | Low compatibility between scutellarin and carrier matrix. | Use a This compound-phospholipid complex (SPC) prior to nanoformulation [1]. | Increases lipophilicity of this compound, improving incorporation into lipid/polymer carriers. |
| Formulation & Materials | Sub-optimal lipid/polymer concentration. | Systematically optimize carrier and stabilizer concentrations (e.g., PLGA, PVA) [2] [3]. | Impacts particle size, EE, and drug loading (DL); high concentrations can increase viscosity and polydispersity. |
| Experimental Technique | Electrical repulsion between negatively charged this compound and anionic polymers like PLGA. | Incorporate negatively charged microbeads during the water-in-oil-in-water (W/O/W) emulsification process [3]. | Enhances interaction between drug and polymer, significantly boosting EE. |
| Experimental Technique | Drug leakage into the external aqueous phase during emulsification. | Minimize the time between the primary (W/O) and secondary (W/O/W) emulsion steps [3]. | Reduces the window for drug diffusion, leading to higher EE. |
The following workflow diagram integrates these solutions into a logical troubleshooting process.
Here are detailed methodologies for the most effective approaches identified.
This method enhances this compound's lipophilicity for better encapsulation into lipid-based nanoparticles [1].
This is a classic method for creating this compound-loaded nanoparticles, as used in myocardial ischemia studies [2].
When you characterize your nanoparticles, pay close attention to how you calculate Encapsulation Efficiency.
Q1: What are the typical encapsulation efficiencies I can target with this compound? Reported values vary by system. A this compound-paeoniflorin PLGA NP system achieved EE greater than 70-80% for both drugs [2]. A this compound nanoemulsion reported an EE as high as 92.2% [1].
Q2: Besides PLGA, what other nanocarriers are effective for this compound? Research shows promise with nanoemulsions [1] and lipid cubic liquid crystalline nanoparticles (LCNPs), which have achieved high EE for other poorly soluble compounds [5]. The choice depends on your target application (e.g., oral, intravenous).
Q3: How can I improve the stability of my this compound nanoparticle formulation? Using stabilizers like PVA is crucial [2]. Additionally, lyophilization (freeze-drying) is a standard practice for long-term storage of nanoparticle suspensions. Use cryoprotectants like sucrose or trehalose to prevent aggregation during the freeze-drying process.
This compound's clinical application is primarily limited by its unfavorable biopharmaceutical properties [1] [2]. The core challenges researchers face include:
The table below summarizes the key advanced strategies identified in recent literature for improving this compound's performance.
| Strategy | Key Findings/Mechanism | Reported Improvement | References |
|---|---|---|---|
| Drug-Drug Co-amorphous System | Forms an amorphous salt with Matrine (MAT) via strong hydrogen bonding and proton transfer. | > 8,000-fold solubility increase in water; physically stable for 6 months. | [3] |
| Nanoemulsions | Liver-targeted nanoemulsion stabilized with chitosan oligosaccharide; enhances hepatic delivery and modulates gut-liver microbiota. | Improved oral absorption; superior anti-fibrotic efficacy in a mouse model; well-tolerated. | [2] |
| Phospholipid Complexation | Forms a this compound-phospholipid complex (SPC) to increase lipophilicity, facilitating incorporation into other dosage forms like nanoemulsions. | Increases lipophilicity; serves as a foundational step for advanced formulations. | [2] |
| Cyclodextrin Complexation | Uses β-cyclodextrin polymers as carriers to encapsulate this compound. | Improved solubility. | [1] [4] |
| Prodrug Approach | Creation of a triglyceride-mimetic prodrug. | Improved oral bioavailability and intestinal lymphatic transport. | [1] |
| Liposome/Nanosuspension Technology | Preparation of liposome precursors or nanosuspensions for intranasal delivery. | Enhanced stability, bioavailability, and extended retention in the nasal cavity. | [1] |
This protocol is adapted from the study that achieved an over 8,000-fold solubility increase [3].
Step 1: Preparation
Step 2: Characterization
The following diagram illustrates the preparation and verification workflow for the co-amorphous system:
This protocol summarizes the steps to create a nanoemulsion for enhanced liver delivery [2].
Step 1: Prepare this compound-Phospholipid Complex (SPC)
Step 2: Formulate the Nanoemulsion
Step 3: Evaluate Efficacy and Targeting
To help select the most appropriate strategy for your research goals, consider the following pathways:
The table below summarizes the primary stability challenges of scutellarin and the advanced formulation strategies being explored to overcome them.
| Challenge | Description & Impact | Proposed Solution | Key Findings & Efficacy |
|---|---|---|---|
| Low Bioavailability & Half-life | Rapid and extensive biotransformation in the body; oral bioavailability is very low (approx. 10.67%) and has a short half-life [1] [2] [3]. | Innovative Drug Formulations: Use of polymeric nanoparticles, liposomes, solid lipid microparticles, nanogels, and nanocrystals [1]. | Improves stability, enhances absorption rates, and protects the compound from degradation [1]. |
| Poor Solubility & Absorption | A large portion of orally administered this compound is metabolized into scutellarein in the gastrointestinal tract and excreted, limiting absorption [3]. | Phospholipid Complexes & SNEDDS: Creating supersaturated self-nanoemulsifying drug delivery systems (SNEDDS) [4]. | A phospholipid-complex-based SNEDDS significantly increased dissolution to 100% and improved gut absorption threefold compared to plain this compound [4]. |
| Chemical Degradation | As a flavonoid glycoside, it is susceptible to degradation under suboptimal conditions, which can reduce potency. | Cyclodextrin Complexation: Using β-cyclodextrin polymers to form inclusion complexes [1]. | These complexes can encapsulate the molecule, shielding it from the environment and improving its stability profile [1]. |
Here are detailed methodologies for key experiments cited in the research, which you can adapt to test the efficacy of new formulations.
This protocol assesses how quickly this compound is metabolized, a key factor in its short half-life.
This method evaluates the performance of a novel formulation designed to enhance solubility.
Q1: What are the recommended storage conditions for this compound pure compound? For the pure chemical, one supplier recommends storing the powder at room temperature, away from direct light and moisture [2]. However, for long-term stability of stock solutions, prepare concentrated solutions in DMSO (e.g., 50-92 mg/mL) and store them in aliquots at or below -20°C to prevent freeze-thaw cycles and minimize moisture absorption, which can reduce solubility [2].
Q2: Why does this compound's plasma concentration show double peaks in pharmacokinetic studies? This double-peak phenomenon is often attributed to enterohepatic recirculation. After initial absorption and metabolism in the liver, a portion of the drug or its metabolites (like scutellarein conjugates) can be excreted into the bile, re-entering the intestine where they may be deconjugated and reabsorbed, causing a second rise in plasma concentration [3].
Q3: Are there any known gender differences in this compound metabolism that could affect experimental outcomes? Yes, a pharmacokinetic study in rats found significant gender differences. After an oral dose, female rats showed significantly higher plasma concentrations of both this compound and its metabolite, scutellarein, compared to male rats. This was linked to higher metabolic clearance (CLint) and lower absorption in males [3]. It is crucial to account for the sex of animals in pre-clinical studies.
The following diagram illustrates the primary degradation pathway of this compound and the points where various stabilization strategies intervene to prevent it.
The table below summarizes the critical factors and their optimized values for preparing Scutellarin-loaded HP-β-CD/Chitosan Nanoparticles (CD/CS-SCU-NPs) using the ionic gelation method [1].
| Factor | Variable Type | Optimized Value / Level | Purpose & Rationale |
|---|---|---|---|
| CS/TPP Mass Ratio | Independent Variable | 5:1 | This ratio is critical for controlling the ionic cross-linking density, which directly affects nanoparticle formation, particle size, and stability [1]. |
| Chitosan (CS) Amount | Independent Variable | 2 mg/mL | The concentration of CS was optimized to achieve a balance between sufficient polymer for nanoparticle formation and minimizing the final particle size [1]. |
| TPP Amount | Independent Variable | Adjusted to achieve 5:1 ratio with CS | The cross-linker amount is calculated based on the target CS/TPP mass ratio. It initiates the ionic gelation process to form nanoparticles [1]. |
| Pluronic F-68 Amount | Independent Variable | 30 mg | Acts as a stabilizer to prevent nanoparticle aggregation and control particle growth during preparation [1]. |
| pH of CS Solution | Process Variable | 4.5 | Adjusted using 1M NaOH. This pH ensures that chitosan's amino groups are protonated, facilitating efficient cross-linking with TPP anions [1]. |
| HP-β-CD Amount | Formulation Variable | 20 mg | Used to form inclusion complexes with this compound, improving the drug's solubility and incorporation into the nanoparticles [1]. |
Targeted Outcomes of the Optimized Formulation: When the above parameters are used, you can expect the following characteristics in the final nanoparticle formulation [1]:
Q1: My nanoparticles have a larger-than-expected particle size and a high PDI. What could be wrong?
Q2: I am getting low Entrapment Efficiency (EE) for this compound. How can I improve it?
Q3: The nanoparticle suspension is unstable and precipitates over time. What should I check?
This is the detailed step-by-step protocol for preparing the optimized CD/CS-SCU-NPs, as described in the research [1].
Step 1: Solution Preparation
Step 2: Nanoparticle Formation
Step 3: Post-Formation Processing
The workflow for this preparation method is as follows:
The core of this formulation is the ionic gelation between Chitosan (CS) and Tripolyphosphate (TPP). The diagram below illustrates the mechanistic basis and the key factors that influence the final product.
| Flavonoid | Primary Anti-Inflammatory Mechanisms | Key Experimental Findings & Models | Distinctive Notes |
|---|
| Scutellarin | Inhibits NF-κB, MAPK (p38), PI3K/Akt pathways; Activates Nrf2/ARE antioxidant pathway; Reduces microglial activation [1] [2] [3]. | In Vivo: Cuprizone-induced demyelination (mice), Copper-induced neuroinflammation (mice) [3] [4]. In Vitro: Microglia (BV2 cells), Macrophages (J774A.1) [4] [5]. | Strong action in central nervous system; significant effect on microglia; very low oral bioavailability (0.4% in dogs) [2] [5]. | | Quercetin | Inhibits caspase-11 noncanonical inflammasome; Reduces IL-1β, IL-18, GSDMD cleavage [6]. | In Vivo: Acute lethal sepsis (mice) [6]. In Vitro: Macrophages (J774A.1) [6]. | Unique, newly identified mechanism targeting non-canonical inflammasome, not shared by other listed flavonoids [6]. | | Apigenin | Modulates expression of IL-1β, TNF-α, IL-6, IL-8; Regulates NF-κB and AP-1 [7]. | Findings from a broad review of flavonoids [7]. | A common flavone with well-characterized general anti-inflammatory pathways [7]. | | Kaempferol | Modulates expression of IL-1β, TNF-α, IL-6, IL-8; Regulates NF-κB and AP-1 [7]. | Findings from a broad review of flavonoids; Also isolated from Viola odorata with cytotoxic assessment [7] [8]. | Like apigenin, a common flavonol with broad anti-inflammatory activity [7]. | | General Flavonoids | Inhibit NF-κB, MAPK; Suppress COX-2, iNOS; Inhibit Arachidonic Acid release; Modulate cytokine (e.g., TNF-α, IL-6) production [7] [9]. | Extensive research across various models, including cancer cell lines and eczema models [7] [8] [9]. | Represents the consensus mechanism of action for many flavonoids, against which specific molecules are compared. |
For researchers designing experiments, the methodologies from recent studies are outlined below.
This compound in Demyelination Models
Quercetin in Sepsis Models
The following diagrams summarize the core anti-inflammatory signaling pathways for this compound and the specific mechanism of Quercetin.
| Feature | Scutellarin (Natural Flavonoid) | Conventional Anti-VEGF Agents (e.g., Bevacizumab, Ranibizumab, Aflibercept) | Faricimab (Bispecific Antibody) |
|---|---|---|---|
| Primary Target(s) | VEGF-A, Ang2, Tie2, VE-PTP, HIF-1α [1] | Primarily VEGF-A (all isoforms for Bevacizumab; specific isoforms for others) [2] [3] | VEGF-A and Ang2 [2] [3] |
| Mechanism of Action | Bidirectional modulation: Downregulates pro-angiogenic factors (VEGF-A, Ang2) and upregulates vascular-stabilizing factors (Ang1, Tie2, VE-cadherin) [1] [4]. | Selective inhibition: Blocks the interaction between VEGF-A and its receptors (VEGFRs) [3] [5]. | Dual inhibition: Simultaneously blocks both VEGF-A and Ang2 pathways [1] [2]. |
| Key Experimental Findings | - Dose-dependently suppressed rRMEC proliferation, migration, and tube formation under hypoxia [1].
For researchers, the following table summarizes key experimental findings and the methodologies used to generate them.
| Assay / Method | Key Findings for this compound | Experimental Protocol Summary |
|---|
| Network Pharmacology & Molecular Docking | Identified 43 overlapping targets with Retinal Neovascularization (RNV). Predicted strong binding to VEGF-A, Ang2, Tie2, and VE-PTP [1]. | - Target Prediction: Used Swiss Target Prediction and other databases.
The following diagram illustrates the key signaling pathways modulated by this compound, based on the data from the research.
This diagram summarizes the dual mechanism of this compound, which simultaneously suppresses a key pathological pathway while enhancing a parallel vascular stabilization pathway [1].
The table below summarizes the core characteristics and experimental findings for Scutellarin and Faricimab based on the identified study.
| Feature | This compound (SCU) | Faricimab |
|---|---|---|
| Molecular Type | Natural flavonoid [1] | Bispecific monoclonal antibody [1] |
| Primary Targets | VEGF-A, Ang2, Tie2, VE-PTP, HIF-1α [1] | VEGF-A and Ang2 [1] |
| Proposed Mechanism | "Bidirectional" modulation: inhibits pro-angiogenic factors (VEGF-A, Ang2) and promotes vascular stability (↑Ang1, ↑Tie2) [1] | Dual inhibition: blocks VEGF-A and Ang2 pathways simultaneously [1] |
| Key Experimental Model | CoCl2-induced hypoxic rat retinal microvascular endothelial cells (rRMECs) [1] | CoCl2-induced hypoxic rat retinal microvascular endothelial cells (rRMECs) [1] |
| Efficacy on Cellular Processes | Dose-dependently suppressed rRMEC proliferation, migration, and tube formation under hypoxia [1] | Suppressed rRMEC proliferation, migration, and tube formation under hypoxia [1] |
| Comparative Efficacy | Effects were comparable to Faricimab at higher concentrations [1] | Served as a benchmark for efficacy in the study [1] |
| Effect on Vascular Stability | Upregulated Ang1 and Tie2; promoted vascular endothelial cadherin (VE-cadherin) [1] | The study did not report evidence of Faricimab activating Tie2 or enhancing stability factors [1] |
For research replication and validation, here is a detailed breakdown of the key experimental methodologies and results from the comparative study.
The comparative data comes from a well-established in vitro model of retinal neovascularization.
The study employed a combination of computational and experimental methods to elucidate the mechanism of action for this compound.
This bidirectional regulation of the VEGF/Ang/Tie2 pathway is highlighted as a key differentiator from Faricimab's mechanism.
The diagram below illustrates the proposed mechanism of this compound and the key experimental workflow used in the comparative study.
The following tables summarize the experimental evidence for this compound's efficacy in various cancer and neurological disease models.
Table 1: Anticancer Efficacy of this compound
| Cancer Type | Experimental Model | Key Findings & Efficacy Metrics | Proposed Mechanism of Action |
|---|
| Acute Myeloid Leukemia (AML) | - In vitro: HL-60, THP-1 cell lines
Table 2: Neuroprotective Efficacy of this compound
| Disease Model | Experimental Model | Key Findings & Efficacy Metrics | Proposed Mechanism of Action |
|---|
| Focal Cerebral Ischemia | - In vivo: MCAO Rat Model
For researchers seeking to replicate or build upon these findings, here are the methodologies for key experiments cited above.
1. In Vitro Cancer Cell Proliferation and Viability (CCK-8 Assay) [2]
2. In Vitro Cell Migration (Wound Healing/Scratch Assay) [3] [2]
3. In Vivo Anti-Tumor Efficacy (Mouse Xenograft Model) [1]
4. In Vivo Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO) [4]
The therapeutic effects of this compound are mediated through multiple signaling pathways. The diagrams below illustrate two key mechanisms validated in the cited research.
The following table outlines the core findings from studies on this compound used in combination with various therapeutic agents [1] [2] [3].
| Combination Drug | Cancer/Disease Model | Key Synergistic Effects & Mechanisms | Experimental Models |
|---|---|---|---|
| Cisplatin [1] | Ovarian Cancer | Enhances cisplatin-induced apoptosis; increases platinum-DNA adducts; alters DNA conformation. | In vitro (Ovarian cancer cells) |
| Lidocaine [2] | Glioma | Jointly suppresses proliferation & migration; induces apoptosis; represses EGFR signaling. | In vitro (U251, LN229 cells), In vivo (Mouse xenograft) |
| Bleomycin (BLM) [3] | H22 Ascites Tumor | Enhances BLM's antitumor effect; reduces BLM-induced pulmonary fibrosis; modulates p53, TGF-β1. | In vitro (H22, MRC-5 cells), In vivo (Mouse model) |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key experimental methodologies used in the cited literature.
| Study Focus | Cell Lines & Models | Treatment Protocols | Key Assays & Endpoints |
|---|
| Glioma (with Lidocaine) [2] | - Human glioma: U251, LN229
This compound exerts its synergistic effects through the modulation of multiple signaling pathways. The diagram below synthesizes the key mechanisms identified across the studies.
This diagram illustrates how this compound, when combined with different drugs, influences key cellular pathways to achieve synergistic outcomes. The primary mechanisms include repressing EGFR signaling to inhibit proliferation, activating apoptosis pathways and enhancing DNA adduct formation to kill cancer cells, and inhibiting the TGF-β1 fibrosis pathway to protect healthy tissue [1] [2] [3].
Despite its promise, translating this compound's synergistic potential into clinical applications faces hurdles that are important for professionals to consider [4] [5] [6]:
| Extraction Method | Key Solvent / Conditions | This compound Yield / Content | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Ultrasonic-Assisted Extraction (UAE) with DES [1] [2] | ChCl-Acetamide (1:4) with 30% water | Purification content up to 71.2% [1] [2] | Green, high efficiency, good antioxidant activity preservation [1] [2] | DES removal can be challenging; requires anti-solvent for recovery [1] |
| Microwave-Assisted Extraction (MAE) [3] | 50% Ethanol-water, 2.5:100 solid-liquid ratio | Higher yield and recovery vs. heat-reflux [3] | Rapid, reduced solvent consumption, cell rupture enhances yield [3] | - |
| Heat Reflux Extraction (HRE) [3] | Methanol or Ethyl Acetate | Baseline for comparison (conventional method) [3] | Standard, well-established method [3] | Time-consuming, high solvent use, high energy consumption [3] |
The experimental workflows for the two most prominent advanced methods are detailed below.
This method uses green solvents and ultrasound for efficient extraction, with anti-solvent purification.
This method uses microwave energy to rapidly heat the solvent and rupture plant cells.
Based on the current data, your choice of method depends on the priorities of your research or development project:
The table below summarizes the key factors affecting scutellarin accumulation based on experimental findings.
| Factor | Condition with Higher this compound | Condition with Lower this compound | Key Quantitative Findings |
|---|---|---|---|
| Plant Part | Aerial Parts (leaves and stems) [1] | Roots [1] | Aerial parts primarily accumulate 4'-hydroxyl flavonoids like this compound; roots accumulate different flavonoids (e.g., baicalin) [1]. |
| Season (S. barbata) | Spring (Aerial parts) [1] | Autumn (Aerial parts) [1] | This compound and total flavonoids in aerial parts peak during spring during vigorous vegetative growth [1]. |
| Season (E. breviscapus) | August [2] | Shorter or longer cycles [2] | Optimal harvest window is 30-50 days; longer growth duration reduces this compound levels [2]. |
| Altitude | 1,400 - 1,600 m [2] | > 1,600 m [2] | Highest this compound concentrations found at mid-range altitudes [2]. |
| Temperature | Higher average temperature [2] | Large day-night differences (>10°C) [2] | This compound accumulation increases with average temperature but is inhibited by large diurnal temperature swings [2]. |
| UV Radiation | < 100 J/cm² [2] | > 100 J/cm² [2] | High UV flux is a critical factor that suppresses this compound accumulation [2]. |
The comparative data was generated through standardized analytical techniques. Here are the detailed methodologies from the key studies:
Plant Material Preparation: The entire Scutellaria barbata plant was collected biweekly. Samples were washed and divided into aerial parts (mainly leaves and stems) and roots, then dried according to the methods outlined in the Chinese Pharmacopoeia [1].
Chemical Profile Analysis (UPLC-QTOF-MS/MS):
Quantitative Analysis of this compound:
Pharmacological Activity Assays:
The following diagram illustrates the logical relationship between environmental factors, plant parts, and the resulting this compound content, as revealed by the research.
Standardized Cultivation and Harvesting: The data provides a scientific basis for standardizing agricultural practices. To maximize this compound yield from aerial parts, targeted harvesting in spring is critical [1]. Cultivation should be planned in regions with altitudes of 1,400-1,600 m and low UV exposure to optimize content [2].
Precise Quality Control for Drug Development: The stark difference in flavonoid profiles between aerial parts and roots underscores that these are not interchangeable. Quality control protocols must specify the plant part and harvest time to ensure batch-to-batch consistency and efficacy of raw materials [1].
Guiding Further Research: The identified environmental drivers, such as temperature and UV stress, offer clues about the biological pathways involved in this compound synthesis. Future research could focus on these pathways to develop enhanced plant strains or cultivation techniques [2] [3].
This compound exerts its anti-cancer effects through multiple pathways, as summarized in the table below. Its multi-target mechanism is a key differentiator from many standard targeted therapies [1] [2] [3].
| Mechanism of Action | Biological Effect | Relevant Cancer Types (from studies) |
|---|---|---|
| Inhibition of PI3K/Akt, NF-κB, MAPK pathways [1] [3] | Reduces cell proliferation, inflammation, and promotes apoptosis. | Broad-spectrum (based on pathway ubiquity) |
| Inhibition of JAK/STAT3, β-catenin/Wnt pathways [1] [2] | Suppresses tumor growth, cell cycle progression, and metastasis. | Broad-spectrum (based on pathway ubiquity) |
| Activation of Nrf2/ARE pathway [1] [3] | Induces cellular antioxidant response, protecting against oxidative stress. | Broad-spectrum (based on pathway ubiquity) |
| Induction of Apoptosis (intrinsic & extrinsic pathways) [1] [2] | Directly triggers programmed cell death in cancer cells. | Broad-spectrum |
| Inhibition of METTL5 [4] | Suppresses a protein that promotes cancer progression; inhibits cell migration and proliferation. | Ovarian Cancer |
The following diagram synthesizes this compound's primary mechanisms of action into a central signaling pathway map.
Experimental data from in vitro and organoid models demonstrates this compound's potent anti-cancer activity. The table below quantifies its efficacy in various ovarian cancer models [4].
| Cancer Type | Model System | Assay Type | Key Metric | This compound Efficacy (Dose) |
|---|---|---|---|---|
| Ovarian Cancer | SKOV3 cell line | CCK-8 (Proliferation) | IC50 | 27.3 µM [4] |
| Ovarian Cancer | A2780 cell line | CCK-8 (Proliferation) | IC50 | 33.8 µM [4] |
| Ovarian Cancer | OVCAR8 cell line | CCK-8 (Proliferation) | IC50 | 31.1 µM [4] |
| Ovarian Cancer | OVCAR3 cell line | CCK-8 (Proliferation) | IC50 | 36.7 µM [4] |
| Ovarian Cancer | Patient-derived organoids | ATP Assay (Viability) | Significant reduction | at 50 µM [4] |
| Ovarian Cancer | SKOV3 cell line | Colony Formation | Significant inhibition | at 10, 25, 50 µM [4] |
| Ovarian Cancer | SKOV3 cell line | Wound Healing / Transwell (Migration) | Significant inhibition | at 10, 25, 50 µM [4] |
Summary of Key Experimental Protocols [4]:
A critical aspect of comparing any drug candidate is its pharmacological profile. For this compound, this presents both a challenge and an area of active research.
| Parameter | Profile & Comparison |
|---|---|
| Bioavailability | Extremely low oral bioavailability (~0.4% in Beagle dogs) [1] [2]. This is a major disadvantage compared to standard small-molecule drugs. |
| Half-life | Short elimination half-life (approx. 52 minutes after IV injection) [1] [2]. |
| Solubility | Poor water solubility, which contributes to its low bioavailability [1] [3]. |
| Formulation Strategies | Active research using liposomes, β-cyclodextrin polymers, nanoformulations, and prodrugs to enhance solubility, stability, and targeted delivery [1] [2] [3]. |
While the preclinical data is promising, several key questions remain unanswered, which are crucial for researchers to contextualize these findings:
Scutellarin's anti-inflammatory, antioxidant, and anti-apoptotic properties are mediated through the modulation of several critical signaling pathways [1] [2] [3].
The following diagram illustrates how this compound interacts with these key pathways to produce its therapeutic effects.
The efficacy of this compound and its mechanisms have been validated across various disease models. The table below summarizes key experimental findings.
| Disease Model | Key Findings | Signaling Pathways Involved | References |
|---|---|---|---|
| Intervertebral Disc Degeneration | Attentated inflammatory response, reduced ROS, alleviated mitochondrial damage, decreased apoptosis. | NF-κB, MAPK (JNK, p38), NLRP3 inflammasome [3]. | [3] |
| Diabetic Retinopathy | Inhibited pyroptosis (a form of inflammatory cell death) in retinal ganglion cells. | Caspase-1, IL-1β, IL-18, GSDMD, NLRP3 [4]. | [4] |
| Cerebral Ischemia | Inhibited neuronal death, exerted neuroprotective effects, downregulated inflammation. | MAPK (p-p38, p-JNK), JAK2/STAT3, PI3K/Akt (leading to Nrf2 activation) [2]. | [2] |
| Ovarian Cancer | Significantly inhibited cancer cell proliferation and migration. | Downregulation of METTL5 [5]. | [5] |
| Myocardial Injury (High Glucose) | Reduced ROS production and cell apoptosis; promoted Bcl-2, inhibited Bax and caspases. | Inhibition of oxidative stress and apoptosis pathways [6]. | [6] |
| LPS-Induced Inflammation | Reduced expression of inflammatory mediators. | NF-κB (p-p65, p-IκBα), MAPK (JNK, ERK) [7]. | [7] |
To facilitate your own research, here are methodologies commonly used to investigate this compound's mechanisms.
In Vitro Inflammation Model (e.g., RAW264.7 Macrophages)
In Vivo Disease Models